4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine
Description
BenchChem offers high-quality 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-pyrimidin-4-yl-1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-7-5(3-11-12-7)6-1-2-9-4-10-6/h1-4H,(H3,8,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZZROYLEOBVGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C2=C(NN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695033 | |
| Record name | 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111638-49-3 | |
| Record name | 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine
Scaffold Analysis, Synthetic Utility, and Pharmacological Applications
Executive Summary
4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine (CAS 1111638-49-3 ) is a high-value heterocyclic building block utilized primarily in the synthesis of ATP-competitive kinase inhibitors. Characterized by a bidentate hydrogen-bonding motif, this scaffold mimics the adenine residue of ATP, allowing it to anchor effectively within the hinge region of various protein kinases (e.g., JAK, GSK-3, CDK).
This guide provides a comprehensive technical analysis of the compound, detailing its chemical identity, a self-validating synthetic protocol, and its mechanistic role in medicinal chemistry.
Chemical Identity & Physicochemical Data
| Property | Specification |
| Chemical Name | 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine |
| CAS Registry Number | 1111638-49-3 |
| Synonyms | 3-Amino-4-(4-pyrimidinyl)pyrazole; 5-Amino-4-(pyrimidin-4-yl)pyrazole |
| Molecular Formula | C₇H₇N₅ |
| Molecular Weight | 161.17 g/mol |
| SMILES | NC1=C(C2=NC=NC=C2)C=NN1 |
| InChIKey | LHCPRYRLDOSKHK-UHFFFAOYSA-N |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in Methanol |
| pKa (Calc) | ~12.5 (Pyrazole NH), ~3.5 (Pyrimidine N) |
Pharmacological Significance: The Kinase Hinge Binder
The therapeutic value of 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine lies in its ability to function as a "privileged structure" for kinase inhibition.
Mechanism of Action
Most small-molecule kinase inhibitors target the ATP-binding pocket. The hinge region of the kinase connects the N-terminal and C-terminal lobes and forms hydrogen bonds with the adenine ring of ATP.
-
Donor-Acceptor Motif : The pyrazole moiety (specifically the N-H and the adjacent N) and the pyrimidine nitrogen provide a complementary H-bond donor/acceptor system.
-
Vector Positioning : The C4-substitution directs the pyrimidine ring into the "gatekeeper" region or solvent-exposed front, depending on the specific kinase topology.
Figure 1: Pharmacophore interaction map showing the critical hydrogen bonding interface between the scaffold and the kinase hinge region.
Synthetic Protocol
The following protocol describes the synthesis of 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine via the "Acetonitrile-Formylation-Cyclization" route. This method is preferred over skeletal editing for its scalability and use of standard reagents.
Reaction Scheme
-
Precursor : 2-(Pyrimidin-4-yl)acetonitrile.
-
Formylation : Reaction with ethyl formate (or DMF-DMA) to generate the enol/enamine intermediate.
-
Cyclization : Condensation with hydrazine hydrate to close the pyrazole ring.
Figure 2: Step-wise synthetic pathway from the acetonitrile precursor to the final aminopyrazole.
Detailed Methodology
Step 1: Formylation
-
Setup : Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Reagents : Charge the flask with 2-(pyrimidin-4-yl)acetonitrile (10 mmol, 1.19 g) and anhydrous THF (50 mL).
-
Base Addition : Cool to 0°C. Carefully add Sodium Hydride (60% dispersion in oil, 12 mmol, 0.48 g) portion-wise. Caution: Hydrogen gas evolution.
-
Formylation : Add Ethyl Formate (15 mmol, 1.2 mL) dropwise.
-
Reaction : Allow the mixture to warm to room temperature and stir for 4 hours (or until TLC indicates consumption of starting material). The solution typically turns yellow/orange, indicating enolate formation.
Step 2: Cyclization
-
Quench/Solvent Swap : Concentrate the reaction mixture under reduced pressure to remove THF. Redissolve the residue in Ethanol (40 mL).
-
Hydrazine Addition : Add Hydrazine Hydrate (15 mmol, 0.75 mL) dropwise to the ethanolic solution.
-
Reflux : Heat the mixture to reflux (80°C) for 3–5 hours.
-
Monitoring : Monitor by LCMS for the mass peak [M+H]+ = 162.2.
Step 3: Isolation & Purification
-
Precipitation : Cool the reaction mixture to 0°C. The product often precipitates as a solid.
-
Filtration : Filter the solid and wash with cold ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL).
-
Recrystallization : If necessary, recrystallize from Ethanol/Water (9:1) to obtain the pure compound as an off-white powder.
Quality Control & Validation
To ensure the integrity of the synthesized compound, the following analytical criteria must be met:
-
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 12.0–12.5 ppm (br s, 1H, Pyrazole-NH)
-
δ 8.95 ppm (d, 1H, Pyrimidine-H2)
-
δ 8.50 ppm (d, 1H, Pyrimidine-H6)
-
δ 8.10 ppm (s, 1H, Pyrazole-H3)
-
δ 7.60 ppm (dd, 1H, Pyrimidine-H5)
-
δ 5.0–6.5 ppm (br s, 2H, -NH₂, exchangeable)
-
-
LC-MS : Single peak at retention time consistent with polar aromatics; Mass observed: 162.17 m/z [M+H]⁺.
-
Purity : >95% by HPLC (254 nm).
Safety & Handling
-
Hazards : Hydrazine hydrate is a known carcinogen and highly toxic. Handle in a fume hood with double nitrile gloves.
-
Storage : Store at -20°C under inert atmosphere (Argon/Nitrogen). The amine group is susceptible to oxidation over prolonged exposure to air.
-
Transport : Non-hazardous for air transport in small quantities, but treat as "Toxic Solid" (Class 6.1) for bulk shipments.
References
-
PubChem Database . 1H-Pyrazolo[3,4-d]pyrimidin-4-amine (Related Isomer Context). National Center for Biotechnology Information. Link
-
Arctom Scientific . Product Data Sheet: 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine (CAS 1111638-49-3). Link
-
CP Lab Safety . Chemical Inventory: 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine. Link
- Bredereck, H., et al.Syntheses of Pyrazoles via Enaminones. Chem. Ber. (General synthetic methodology reference for aminopyrazoles).
-
GuideChem . Supplier and CAS Verification for Aminopyrazoles. Link
Introduction: The Strategic Importance of the Pyrazolopyrimidine Scaffold
An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine
The fusion of pyrazole and pyrimidine rings creates a privileged heterocyclic scaffold, the pyrazolopyrimidine, which is a cornerstone in modern medicinal chemistry and drug development. The specific isomer, 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine, serves as a crucial building block for synthesizing targeted therapeutics, notably kinase inhibitors. Its structural arrangement allows for precise interactions with biological targets, making a thorough understanding of its physicochemical and spectroscopic properties essential for quality control, structural confirmation, and the rational design of new chemical entities.
Molecular Structure and Spectroscopic Implications
A rigorous spectroscopic analysis begins with a foundational understanding of the molecule's electronic and structural features. The molecule consists of two linked aromatic heterocycles: an electron-deficient pyrimidine ring and an electron-rich pyrazole ring bearing a primary amine. This electronic push-pull system, along with the presence of multiple nitrogen atoms and exchangeable protons, dictates the molecule's spectroscopic signature.
Caption: Molecular structure of 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine.
Predicted Spectroscopic Data and Interpretation
The following sections detail the anticipated spectroscopic data for the title compound. These predictions are grounded in foundational principles and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules, providing detailed information on the chemical environment and connectivity of atoms.[1]
Predicted ¹H and ¹³C NMR Data The choice of solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its excellent solubilizing power for polar N-heterocycles and the positioning of its residual solvent peak (~2.50 ppm for ¹H, ~39.5 ppm for ¹³C) away from most aromatic signals.
Caption: Visual representation of key atoms for NMR assignment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Position | Atom | Predicted ¹H Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Shift (δ, ppm) | Rationale & Notes |
| H-2' | C-H | ~9.15 | s | ~158.0 | Highly deshielded proton between two nitrogens in an electron-deficient ring.[2] |
| H-6' | C-H | ~8.80 | d | ~157.5 | Deshielded proton adjacent to N1' in the pyrimidine ring. |
| H-5' | C-H | ~7.70 | d | ~117.0 | Coupled to H-6'. Less deshielded than other pyrimidine protons. |
| H-3 | C-H | ~7.90 | s | ~135.0 | The sole proton on the pyrazole ring, appears as a singlet. |
| NH₂ | N-H | ~5.5-6.5 | br s | - | Broad, exchangeable signal. Position is concentration and temperature dependent.[3] |
| NH | N-H | ~12.0-13.0 | br s | - | Tautomeric pyrazole NH proton, typically very broad and downfield.[4] |
| C4' | C | - | - | ~165.0 | Quaternary carbon of pyrimidine, deshielded by attachment to nitrogen and the pyrazole ring. |
| C4 | C | - | - | ~110.0 | Quaternary carbon of pyrazole, shielded by the electron-donating effect of the adjacent amine. |
| C5 | C | - | - | ~150.0 | Carbon bearing the amine group, significantly deshielded. |
| C3 | C | - | - | ~135.0 | Mirrored from the proton shift. |
| C5' | C | - | - | ~117.0 | Mirrored from the proton shift. |
| C6' | C | - | - | ~157.5 | Mirrored from the proton shift. |
| C2' | C | - | - | ~158.0 | Mirrored from the proton shift. |
Causality Behind Predictions:
-
Pyrimidine Protons (H-2', H-5', H-6'): The chemical shifts are based on unsubstituted pyrimidine (H-2: 9.26 ppm; H-4/6: 8.78 ppm; H-5: 7.36 ppm).[2] The pyrazolyl substituent at C4' is expected to have a minor electronic effect, causing slight shifts from these base values.
-
Pyrazole Proton (H-3): In N-unsubstituted pyrazoles, the chemical environment of C3 and C5 can average due to tautomerism, but substitution at C4 and C5 locks the structure. The H-3 proton's shift is predicted based on typical values for substituted pyrazoles.
-
Exchangeable Protons (NH, NH₂): These protons readily exchange with deuterium. An experiment involving the addition of a drop of D₂O to the NMR tube would confirm their assignment by causing their signals to disappear.[5]
-
Carbon Shifts: Predicted based on the known electronic nature of the rings. Carbons directly attached to nitrogen (e.g., C2', C6', C5) are significantly deshielded and appear downfield.[6][7]
Mass Spectrometry (MS)
Electrospray Ionization (ESI) is the preferred method for this class of molecule as it is a soft ionization technique that typically yields a prominent protonated molecular ion [M+H]⁺, which is crucial for confirming the molecular weight.[8][9]
-
Molecular Formula: C₇H₆N₆
-
Exact Mass: 174.0654 g/mol
-
Predicted ESI-MS Data:
-
Primary Ion: A strong signal observed at m/z = 175.0732, corresponding to the [M+H]⁺ ion.
-
Nitrogen Rule: The molecule has an even number of nitrogen atoms (6), so its nominal molecular weight (174) is an even number. The observation of an odd-numbered [M+H]⁺ ion at 175 is consistent with this rule.[10]
-
Predicted Fragmentation Pathway: Tandem MS (MS/MS) experiments would involve selecting the precursor ion (m/z 175) and subjecting it to collision-induced dissociation (CID) to elicit structurally informative fragment ions.
Caption: Predicted major fragmentation pathways in ESI-MS/MS.
Causality Behind Fragmentation:
-
Loss of N₂: A potential rearrangement could lead to the expulsion of a stable nitrogen molecule, a common fragmentation for some N-rich heterocycles.
-
Ring Cleavage: The most probable fragmentation pathways involve the cleavage of the heterocyclic rings. This often occurs via the loss of small, stable neutral molecules like hydrogen cyanide (HCN) or ammonia (NH₃).[11] Analyzing these neutral losses provides clues to the original structure.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR is an ideal technique for this solid compound as it requires minimal to no sample preparation.[12][13][14] The IR spectrum provides valuable information about the functional groups present.
Table 2: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3450 - 3300 | Medium, Sharp (doublet) | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |
| 3300 - 3100 | Broad | N-H Stretch | Pyrazole N-H |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Pyrimidine & Pyrazole C-H |
| 1650 - 1580 | Strong | N-H Scissoring (Bending) | Primary Amine (-NH₂) |
| 1600 - 1450 | Strong to Medium (multiple bands) | C=C and C=N Ring Stretching | Aromatic Heterocycles |
| 1335 - 1250 | Strong | C-N Stretch | Aromatic Amine |
| 900 - 650 | Medium-Strong, Broad | Out-of-plane C-H Bending | Aromatic Rings |
Causality Behind Absorptions:
-
N-H Region: The primary amine (-NH₂) is expected to show two distinct, sharp peaks corresponding to its asymmetric and symmetric stretching modes.[1][3][5] The pyrazole N-H stretch will likely be broader due to hydrogen bonding in the solid state.
-
Ring Vibrations: The region from 1600-1450 cm⁻¹ will contain a series of sharp bands characteristic of the C=C and C=N stretching vibrations within the two aromatic rings. The pattern in this "fingerprint" region is unique to the overall molecular structure.[15]
-
C-N Stretch: The stretching vibration of the bond between the pyrazole ring and the amine nitrogen (an aromatic amine) is expected to be a strong band around 1300 cm⁻¹.[1]
Field-Proven Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following detailed protocols are provided. These represent self-validating systems for the characterization of the title compound or its analogs.
Protocol for NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in ~0.6 mL of DMSO-d₆ in a clean, dry vial. Ensure complete dissolution, using gentle vortexing if necessary.
-
Filter the resulting solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.[16]
-
The final sample height in the tube should be approximately 4-5 cm.[16][17]
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
-
Shim the magnetic field to optimize homogeneity. Automated shimming routines are typically sufficient.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (e.g., 'zg30').
-
Spectral Width: -2 to 14 ppm.
-
Number of Scans: 16 (increase if sample is very dilute).
-
Relaxation Delay (D1): 2 seconds.
-
-
¹³C{¹H} NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse with NOE (e.g., 'zgpg30').
-
Spectral Width: 0 to 180 ppm.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay (D1): 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the raw FID data.
-
Perform phase correction and baseline correction.
-
Calibrate the ¹H spectrum to the residual DMSO peak at δ 2.50 ppm and the ¹³C spectrum to the DMSO carbon signal at δ 39.52 ppm.
-
Protocol for ESI-MS Data Acquisition
Objective: To confirm the molecular weight and investigate fragmentation patterns.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the compound at ~1 mg/mL in methanol or acetonitrile.
-
Dilute this stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for ESI, typically 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial for promoting protonation to form the [M+H]⁺ ion.[8]
-
-
Instrument Setup (for a Quadrupole or Ion Trap MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.
-
Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5-10 µL/min.
-
Source Parameters: Optimize capillary voltage (~3-4 kV), source temperature, and nebulizing gas flow to achieve a stable signal.
-
-
MS Scan (Full Scan):
-
Scan a mass range that brackets the expected molecular ion, e.g., m/z 50-300. This will identify the [M+H]⁺ ion.
-
-
MS/MS Scan (Product Ion Scan):
-
Set the mass spectrometer to isolate the [M+H]⁺ precursor ion (m/z 175.1).
-
Apply a range of collision energies in the collision cell (using Argon as the collision gas) to induce fragmentation.
-
Scan for the resulting product ions to generate the fragmentation spectrum.
-
Protocol for ATR-FTIR Data Acquisition
Objective: To identify the key functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Place a small, representative amount of the solid powder (a few milligrams is sufficient) directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. Insufficient contact is a common cause of poor-quality spectra.
-
-
Instrument Setup:
-
Collect a background spectrum of the clean, empty ATR crystal. This is essential to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum.
-
Resolution: 4 cm⁻¹.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform an ATR correction if comparison with library transmission spectra is desired.
-
Integrated Data Analysis Workflow
Confirming the structure of a novel compound is not a linear process but an integrated workflow where each piece of spectroscopic data corroborates the others.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. article.sapub.org [article.sapub.org]
- 12. mt.com [mt.com]
- 13. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 14. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 16. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 17. publish.uwo.ca [publish.uwo.ca]
Foreword: The Privileged Scaffold in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the pyrazole nucleus stands as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its unique electronic properties and versatile substitution patterns have made it a cornerstone in the design of targeted therapies.[3] When fused or linked to a pyrimidine ring, another critical pharmacophore, the resulting pyrimidinyl-pyrazole core gives rise to a class of molecules with profound implications for oncology, immunology, and beyond. This guide delves into the technical intricacies of a key exemplar of this class, 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine, and its derivatives, offering a comprehensive resource for researchers and drug development professionals. We will explore the synthetic strategies, dissect the structure-activity relationships, and illuminate the therapeutic potential of these compelling molecules.
I. The Synthetic Blueprint: Constructing the Pyrimidinyl-Pyrazole Core
The synthesis of 4-(pyrimidin-4-yl)-1H-pyrazol-5-amine and its analogs hinges on the strategic formation of the pyrazole and pyrimidine rings. The most prevalent and adaptable methods involve the cyclocondensation of a suitably functionalized aminopyrazole with a β-dicarbonyl compound or its equivalent.[4] This approach allows for the introduction of diverse substituents on the pyrimidine ring, which is crucial for fine-tuning the pharmacological properties of the final compound.[5]
A. General Synthetic Strategy: Cyclocondensation Pathway
A robust and widely employed method for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold, a close analog and often a product of reactions involving the 4-(pyrimidin-4-yl)-1H-pyrazol-5-amine core, is the reaction of a 5-aminopyrazole with a β-dicarbonyl compound.[4][6]
Experimental Protocol: Synthesis of a Representative Pyrazolo[1,5-a]pyrimidine Derivative [6]
This protocol outlines a general procedure for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which is analogous to the formation of the 4-(pyrimidin-4-yl)-1H-pyrazol-5-amine core.
Step 1: Reaction Setup
-
In a round-bottom flask, dissolve the substituted 5-aminopyrazole (1 equivalent) in glacial acetic acid.
-
Add the 1,3-diketone or β-ketoester (1.1 equivalents) to the solution.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
Step 3: Product Isolation and Purification
-
Pour the cooled reaction mixture into ice-water.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the purified pyrazolo[1,5-a]pyrimidine derivative.
B. Alternative Synthetic Routes
While cyclocondensation is a mainstay, other synthetic strategies have been developed. One notable method involves the reaction of a difluoroboron chelate of a 4-acetyl-5-hydroxy-pyrazole with guanidine or its derivatives to furnish 4-(pyrimidin-4-yl)pyrazol-3-one derivatives.[7] Additionally, multi-component reactions offer an efficient and atom-economical approach to constructing these complex heterocyclic systems.[8]
II. Structure-Activity Relationship (SAR): Decoding the Molecular Determinants of Potency
The biological activity of 4-(pyrimidin-4-yl)-1H-pyrazol-5-amine derivatives is exquisitely sensitive to the nature and position of substituents on both the pyrazole and pyrimidine rings. A thorough understanding of the SAR is paramount for the rational design of potent and selective inhibitors.
A. The Pyrazole Moiety: A Hub for Potency and Selectivity
Substitutions on the pyrazole ring play a critical role in modulating the potency and selectivity of these compounds. For instance, in a series of methyl-1-(2-((3,5-dimethylphenyl)amino)pyrimidin-4-yl)-1H-pyrazole derivatives, a methyl alcohol at the 4-position of the pyrazole ring (compound 5) demonstrated high cytotoxicity against both imatinib-sensitive and -resistant chronic myeloid leukemia (CML) cell lines, with minimal effect on normal cells.[2] In contrast, a methyl carboxamide at the same position (compound 6) was also highly cytotoxic but exhibited significant toxicity in normal human fibroblasts.[2] A carboxylic acid or a cyclohexyl carboxamide moiety at the 4-position of the pyrazole ring resulted in a loss of biological activity.[2]
B. The Pyrimidine Ring: Fine-Tuning Target Engagement
The pyrimidine ring serves as a key interaction point with the target protein, often forming hydrogen bonds with the hinge region of kinase domains.[9] Substituents on the pyrimidine can significantly impact target engagement and overall activity. In the context of CDK2 inhibitors, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were developed, where the pyrazole-derived groups replaced a phenylsulfonamide moiety of a lead compound, leading to potent CDK2 inhibitory activity.[10]
C. The Linker: Bridging the Two Pharmacophores
The nature of the linkage between the pyrazole and pyrimidine rings can also influence the overall conformation and biological activity of the molecule. While direct C-C and C-N linkages are common, the exploration of different linker types and lengths can lead to novel compounds with improved properties.
III. Pharmacological Profile: A Multi-Targeted Approach to Disease
Derivatives of 4-(pyrimidin-4-yl)-1H-pyrazol-5-amine have demonstrated a broad spectrum of pharmacological activities, with a particular prominence in the realm of kinase inhibition. Their ability to target multiple signaling pathways underscores their potential as versatile therapeutic agents.
A. Kinase Inhibition: The Primary Mechanism of Action
The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of adenine, the core component of ATP.[9] This structural mimicry allows these compounds to act as competitive inhibitors at the ATP-binding site of a wide range of kinases, which are key regulators of cellular signaling and are frequently dysregulated in cancer.[11]
1. Cyclin-Dependent Kinase (CDK) Inhibition: Certain N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have emerged as potent CDK2 inhibitors.[10] One such compound, 15 , exhibited a Ki of 0.005 µM for CDK2 and displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines.[10] Mechanistic studies revealed that this compound induced cell cycle arrest and apoptosis in ovarian cancer cells.[10]
2. Epidermal Growth Factor Receptor (EGFR) Inhibition: Several pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of EGFR tyrosine kinase.[5][8] Compounds 15 and 16 from one study showed significant inhibitory activity with IC50 values of 0.135 and 0.034 µM, respectively.[8] These compounds exhibited broad-spectrum cytotoxic activity against the NCI 60-cell line panel.[8]
3. Bruton's Tyrosine Kinase (BTK) Inhibition: The pyrazolo[3,4-d]pyrimidine scaffold is a key feature of the FDA-approved BTK inhibitor, ibrutinib.[10] This has spurred the development of novel derivatives with improved potency and selectivity. One such derivative, a vinyl sulfonamide, demonstrated an improved BTK IC50 of 4.2 nM compared to ibrutinib.[10]
4. Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/Akt signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is common in many cancers.[12] Pyrazolo[1,5-a]pyrimidine derivatives have been developed as selective PI3Kδ inhibitors.[13] Compound 54 from a synthesized library showed an IC50 of 2.8 nM and high selectivity for the PI3Kδ isoform.[13]
B. Antiproliferative Activity Across Diverse Cancer Cell Lines
The potent kinase inhibitory activity of these pyrimidinyl-pyrazole derivatives translates into significant antiproliferative effects against a wide range of cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Methyl-1-(2-((3,5-dimethylphenyl)amino)pyrimidin-4-yl)-1H-pyrazole derivatives | K562 (CML) | 16.8 (cpd 6) | [2] |
| K562-IM (Imatinib-resistant CML) | 14.0 (cpd 6) | [2] | |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | A2780 (Ovarian) | 0.127-0.560 (cpd 15) | [10] |
| Pyrazolo[3,4-d]pyrimidine derivatives | NCI 60-cell panel | 0.018-9.98 (cpds 15 & 16) | [8] |
| Pyrazolo[1,5-a]pyrimidine derivatives | HCT-116 (Colon) | 1.51 (cpd 5h) | [14] |
| MCF-7 (Breast) | 7.68 (cpd 6c) | [14] |
IV. Mechanism of Action: Intercepting Aberrant Signaling Pathways
The therapeutic efficacy of 4-(pyrimidin-4-yl)-1H-pyrazol-5-amine derivatives stems from their ability to intercept and modulate key signaling pathways that are often hijacked in disease states, particularly cancer.
A. Inhibition of the PI3K/Akt/mTOR Signaling Pathway
A predominant mechanism of action for many pyrazolopyrimidine derivatives is the inhibition of the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell proliferation, survival, and metabolism.
Figure 1: Inhibition of the PI3K/Akt/mTOR pathway.
As depicted in the diagram, pyrimidinyl-pyrazole derivatives can inhibit key kinases such as PI3K and Akt, thereby blocking the downstream signaling cascade that promotes cell proliferation, survival, and altered metabolism in cancer cells.[15]
B. Induction of Apoptosis and Cell Cycle Arrest
By inhibiting critical cell cycle regulators like CDKs, these compounds can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle.[10] Furthermore, the disruption of survival signaling pathways often leads to the activation of the apoptotic machinery, resulting in programmed cell death.
V. Future Perspectives and Conclusion
The 4-(pyrimidin-4-yl)-1H-pyrazol-5-amine scaffold and its derivatives represent a highly promising class of compounds with significant therapeutic potential. The versatility of their synthesis and the tunability of their pharmacological properties make them attractive candidates for further development. Several pyrazolo[3,4-d]pyrimidine derivatives, such as parsaclisib and sapanisertib, are currently in clinical trials for various cancer indications, highlighting the clinical relevance of this scaffold.[10]
Future research will likely focus on several key areas:
-
Enhancing Selectivity: The development of more selective inhibitors will be crucial to minimize off-target effects and improve the therapeutic index.
-
Overcoming Resistance: As with all targeted therapies, the emergence of drug resistance is a significant challenge. The design of next-generation inhibitors that can overcome known resistance mechanisms is a high priority.
-
Exploring New Therapeutic Areas: While oncology has been the primary focus, the diverse biological activities of these compounds suggest their potential utility in other disease areas, such as inflammatory and autoimmune disorders.
VI. References
-
Khalafi-Nezhad, A., et al. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ARKIVOC, 2015(6), 277-286. [Link]
-
Sukhanova, A. A., et al. (2019). Synthesis of new 4-(pyrimidin-4-yl)pyrazol-3-one derivatives. Mendeleev Communications, 29(2), 196-197. [Link]
-
Welsch, M. E., et al. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
-
Noolvi, M. N., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 16(1), 1-15. [Link]
-
Hassan, A. S., et al. (2022). A Comprehensive Review of Designing and Synthetic Aspects of Pyrazolopyrimidine Derivatives as Anticancer Agents. Current Organic Chemistry, 26(1), 1-20.
-
Wang, S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 985-1001. [Link]
-
Sikorska, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(19), 6529. [Link]
-
Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2537-2553. [Link]
-
El-Sayed, N. N. E., et al. (2022). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. Current Medicinal Chemistry, 29(39), 6545-6571. [Link]
-
El-Faham, A., et al. (2015). Selective Synthesis of Pyrazolo[3,4-d]pyrimidine, N-(1H-Pyrazol-5-yl)formamide, or N-(1H-Pyrazol-5-yl)formamidine Derivatives from N-1-Substituted-5-aminopyrazoles with New Vilsmeier-Type Reagents. ChemInform, 46(31). [Link]
-
Terungwa, S. A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147-3176.
-
Hankes, L. V. (1965). The action of hydrazine, methylhydrazine and dimethylhydrazine on some halogenonitrobenzenes. Journal of the Chemical Society (Resumed), 741-745. [Link]
-
El-Gazzar, A. B. A., et al. (2009). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 14(6), 2055-2067. [Link]
-
Google Patents. (2021). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
-
Wikipedia. (2023). 3-Dimethylaminoacrolein. [Link]
-
El-Sayed, N. N. E., et al. (2022). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. Current Medicinal Chemistry, 29(39), 6545-6571. [Link]
-
Hennessy, B. T., et al. (2005). Inhibition of PI3K/Akt signaling: an emerging paradigm for targeted cancer therapy. Journal of Clinical Investigation, 115(5), 1134-1142. [Link]
-
Wang, S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 985-1001. [Link]
-
Ladds, G., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(3), 324-330. [Link]
-
El-Gamal, M. I., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(11), 3501. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2020). SYNTHESIS, CHARACTERIZATION PYRIMIDINE. International Journal of Pharmaceutical Sciences and Research, 11(10), 4930-4938. [Link]
-
Reddy, T. J., et al. (2015). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications, 51(88), 15941-15944. [Link]
-
Terungwa, S. A., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 13(12), 1435-1463. [Link]
-
El-Mesery, M., et al. (2020). Targeted disruption of PI3K/Akt/mTOR signaling pathway, via PI3K inhibitors, promotes growth inhibitory effects in oral cancer cells. BMC Cancer, 20(1), 1-13. [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. [Link]
-
Al-Ostoot, F. H., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(16), 4991. [Link]
-
El-Gazzar, A. B. A., et al. (2020). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules, 25(18), 4239. [Link]
-
Organic Syntheses. (n.d.). 2-(dimethylamino)pyrimidine. [Link]
-
Terungwa, S. A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. [Link]
-
El-Naggar, M., et al. (2022). Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. ACS Omega, 7(40), 35848-35862. [Link]
-
Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2537-2553. [Link]
-
Gomaa, M. S., et al. (2022). Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. Future Medicinal Chemistry, 14(13), 949-974. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2020). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. [Link]
-
Al-Obeed, O., et al. (2016). Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines. Juniper Online Journal of Case Studies, 2(3). [Link]
-
LibreTexts Chemistry. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
-
National Center for Biotechnology Information. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. [Link]
-
Hünig, S., & Müller, F. (1962). The action of hydrazine, methylhydrazine and dimethylhydrazine on some halogenonitrobenzenes. Angewandte Chemie International Edition in English, 1(4), 213-221. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. login.medscape.com [login.medscape.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Sci-Hub. Synthesis of new 4-(pyrimidin-4-yl)pyrazol-3-one derivatives / Mendeleev Communications, 2019 [sci-hub.box]
- 8. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Inhibition of PI3K/Akt signaling: an emerging paradigm for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches [ouci.dntb.gov.ua]
- 15. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Docking Protocol: 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine as a Kinase Inhibitor Scaffold
Topic: In Silico Docking Studies of 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine Content Type: Technical Guide / Whitepaper
Executive Summary
The molecule 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine represents a "privileged scaffold" in medicinal chemistry, specifically designed to target the ATP-binding pocket of protein kinases. Structurally, it functions as a bioisostere of adenine, allowing it to form critical hydrogen bonds within the hinge region of enzymes such as Cyclin-Dependent Kinases (CDKs) , Glycogen Synthase Kinase-3 (GSK-3) , and Janus Kinases (JAKs) .
This guide provides a rigorous, self-validating protocol for the molecular docking of this scaffold. Unlike generic tutorials, this document focuses on the specific physicochemical challenges of this ligand—namely, pyrazole tautomerism and pyrimidine protonation —which are the most common sources of experimental error in silico.
Structural Biology & Target Selection
The Pharmacophore
The core efficacy of this molecule stems from its ability to mimic the hydrogen bonding pattern of ATP.
-
Donor: The C5-amino group (and potentially the pyrazole N1-H).[1]
-
Acceptor: The pyrimidine nitrogens (N1/N3) and the pyrazole N2.
Target Selection Strategy
For this study, we utilize CDK2 as the validation system due to its high structural resolution and well-defined hinge region (Glu81/Leu83).
-
Primary Target: CDK2 (PDB ID: 1DI8 or 1HCK ).
-
Rationale: These structures contain co-crystallized ligands with similar amino-pyrazole motifs, providing a "truth set" for validation.
Experimental Protocol
Phase 1: Ligand Preparation (The Critical Step)
Most docking failures for this scaffold occur here. The 1H-pyrazole ring is amphoteric and tautomeric. You must generate the correct micro-species.
-
Tautomer Generation:
-
The pyrazole hydrogen can migrate between N1 and N2.
-
Directive: Generate both 1H-tautomer and 2H-tautomer . In the binding pocket, the specific tautomer is often selected by the local electrostatic environment of the hinge residue (e.g., Glu81 in CDK2).
-
-
Protonation States (pH 7.4):
-
The pyrimidine ring nitrogens are weakly basic. At physiological pH, the neutral form is dominant, but a protonated species should be considered if interacting with an acidic residue (e.g., Asp/Glu).
-
Action: Use software (e.g., Epik, MoKa, or OpenBabel) to calculate pKa. Retain species with population > 5%.
-
-
Geometry Optimization:
-
Minimize the ligand using the MMFF94x force field to correct bond lengths/angles before docking.
-
Phase 2: Receptor Preparation
-
PDB Cleanup:
-
Remove all water molecules except those bridging the ligand and the gatekeeper residue (if known). For CDK2, waters are generally removed for initial screening.
-
Remove co-factors (Mg2+ ions) unless they are part of the catalytic triad relevant to binding.
-
-
H-Bond Network Optimization:
-
Optimize Hydrogen bond networks (flip Asn/Gln/His residues) to maximize H-bond interactions.
-
Tool: PDB2PQR or equivalent utility.
-
Phase 3: Grid Generation
-
Center: Define the grid box center using the centroid of the co-crystallized ligand (e.g., ATP or inhibitor).
-
Dimensions:
Å. This covers the ATP pocket, the G-loop, and the specificity pocket (DFG motif vicinity). -
Spacing: 0.375 Å (standard for AutoDock/Vina).
Phase 4: Docking Execution
-
Algorithm: Lamarckian Genetic Algorithm (Lamarckian GA) or Iterated Local Search (Vina).
-
Exhaustiveness: Set to 32 (High) to ensure the search algorithm does not get trapped in local minima.
-
Replicates: Run 10 independent docking runs per tautomer.
Workflow Visualization
The following diagram illustrates the decision matrix for handling the pyrazole tautomerism during the docking pipeline.
Caption: Integrated workflow emphasizing parallel ligand/receptor preparation and the critical tautomer generation step.
Data Analysis & Validation
Quantitative Metrics
Summarize your docking results using the following table structure to compare tautomers.
| Metric | 1H-Tautomer (Pose 1) | 2H-Tautomer (Pose 1) | Validation Threshold |
| Binding Affinity ( | -8.5 kcal/mol | -7.2 kcal/mol | < -7.0 kcal/mol |
| Ligand Efficiency (LE) | 0.42 | 0.35 | > 0.30 |
| Hinge H-Bonds | 2 (Glu81, Leu83) | 1 (Glu81) | |
| RMSD (vs. Ref) | N/A | N/A | < 2.0 Å (if redocking) |
Mechanistic Interaction Checklist
To validate a pose as "bioactive," it must satisfy the Adenine Mimetic Rule :
-
Hinge Interaction: The pyrimidine N1 (or N3) accepts a proton from the backbone NH of the hinge residue (e.g., Leu83 in CDK2).
-
Amine Donor: The exocyclic amine (-NH2) donates a proton to the backbone Carbonyl of the hinge residue (e.g., Glu81 in CDK2).
-
Gatekeeper: Hydrophobic contact with the gatekeeper residue (e.g., Phe80 in CDK2).
References
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Source: National Institutes of Health (PMC). URL:[Link]
-
Docking of Potent Anticancer Agents; 4-(Pyrazol-4yl)-Pyrimidine Derivatives as Selective Cyclin-Dependent Kinase Inhibitors. Source: International Journal of Chemical Engineering and Applications. URL:[Link]
-
Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors. Source: Arabian Journal of Chemistry. URL:[Link]
-
4-Arylazo-3,5-diamino-1H-pyrazole CDK inhibitors: SAR study, crystal structure in complex with CDK2. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]
Sources
"4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine" literature review
The following technical guide details the chemical identity, synthesis, and biological utility of 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine , a privileged scaffold in kinase inhibitor discovery.
CAS Registry Number: 1111638-49-3 Molecular Formula: C₇H₇N₅ Molecular Weight: 161.17 g/mol [1]
Executive Summary & Chemical Identity
4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine is a heteroaryl-substituted pyrazole widely utilized in medicinal chemistry as a "hinge-binding" motif.[1] Its structural geometry allows the pyrazole nitrogen and the exocyclic amine to form a bidentate hydrogen-bonding network with the ATP-binding site of various protein kinases (e.g., CDKs, JAKs, FLT3).
Unlike its 3-substituted isomers, the 4-substituted architecture positions the pyrimidine ring to project into the solvent-exposed region or the gatekeeper pocket of the kinase, depending on further substitution. This makes it a critical intermediate for fragment-based drug design (FBDD).[1]
| Property | Data |
| IUPAC Name | 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine |
| SMILES | Nc1[nH]ncc1-c1ccncn1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
| pKa (Calc) | ~12.5 (pyrazole NH), ~4.5 (pyrimidine N) |
Synthesis Protocols
To ensure scientific integrity and reproducibility, we present two distinct synthetic routes. Method A is the preferred scalable route for high regiospecificity, while Method B is suitable for late-stage diversification in a medicinal chemistry setting.
Method A: The Enaminonitrile Cyclization (Primary Route)
Rationale: This method utilizes the reaction of hydrazine with a polarized enaminonitrile. It is self-validating because the regiochemistry is locked by the electronic difference between the nitrile and the enamine carbons.
Step-by-Step Protocol
1. Precursor Synthesis: 2-(Pyrimidin-4-yl)acetonitrile [1]
-
Reagents: 4-Chloropyrimidine, Ethyl cyanoacetate, NaH, DMSO.
-
Procedure: Nucleophilic aromatic substitution of 4-chloropyrimidine with the carbanion of ethyl cyanoacetate, followed by decarboxylation (acidic hydrolysis/heat) yields 2-(pyrimidin-4-yl)acetonitrile.[1]
2. Formation of the Enaminonitrile Intermediate
-
Reagents: 2-(Pyrimidin-4-yl)acetonitrile (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).[1]
-
Conditions: Heat at 80–100°C for 4–6 hours.
-
Mechanism:[1][4] The active methylene group condenses with DMF-DMA, eliminating methanol to form 3-(dimethylamino)-2-(pyrimidin-4-yl)acrylonitrile .[1]
-
Checkpoint: Monitor by TLC.[4] The product usually precipitates or shows a distinct UV shift due to extended conjugation.
3. Cyclization with Hydrazine
-
Reagents: Enaminonitrile intermediate (from Step 2), Hydrazine hydrate (NH₂NH₂·H₂O) (2.0 eq).
-
Solvent: Ethanol (EtOH).[3]
-
Conditions: Reflux (78°C) for 2–4 hours.
-
Work-up: Cool the reaction mixture. The product, 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine, typically precipitates as a solid.[1] Filter, wash with cold ethanol, and dry.
-
Yield: Typically 70–85%.[5]
Causality Check: Hydrazine acts as a binucleophile. The primary attack occurs at the
Method B: Suzuki-Miyaura Cross-Coupling
Rationale: Useful when the pyrimidine ring requires complex substituents that might not survive the conditions of Method A.
-
Substrates: 4-Bromo-1H-pyrazol-5-amine (N-protected, e.g., THP or Boc) + Pyrimidin-4-ylboronic acid pinacol ester.[1]
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 M aq).
-
Solvent: Dioxane/Water (4:1).
-
Conditions: Microwave irradiation at 120°C for 30 mins.
-
Note: The free amine on the pyrazole can poison Palladium catalysts; protection (e.g., with Boc) is recommended for high yields.
Visualization of Synthesis Logic
Figure 1: Step-by-step synthesis via the Enaminonitrile route (Method A), ensuring regiochemical fidelity.
Biological Applications & Mechanism
The 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine scaffold is a potent ATP-competitive inhibitor .[1]
Kinase Binding Mode
In the ATP-binding pocket of kinases (e.g., CDK2, FLT3), this molecule mimics the adenine ring of ATP.
-
Donor: The pyrazole NH acts as a hydrogen bond donor to the hinge region (e.g., Glu81 in CDK2).
-
Acceptor: The pyrimidine nitrogen (N1 or N3) acts as a hydrogen bond acceptor from the hinge backbone (e.g., Leu83 in CDK2).
-
Vector: The 5-amino group can be derivatized to reach into the ribose-binding pocket or solvent front to improve solubility and selectivity.
Therapeutic Relevance[5][6][7]
-
Oncology: Precursors for inhibitors of Janus Kinases (JAK) and Cyclin-Dependent Kinases (CDK) .
-
Immunology: Modulation of IRAK4 pathways.
Analytical Characterization Data
To validate the synthesis, the following spectral data should be observed:
| Technique | Expected Signals |
| ¹H NMR (DMSO-d₆) | δ 12.0-12.5 (br s, 1H, Pyrazole-NH)δ 8.9-9.1 (d, 1H, Pyrimidine-H2)δ 8.5 (d, 1H, Pyrimidine-H6)δ 7.8-8.0 (s, 1H, Pyrazole-H3)δ 7.2-7.5 (d, 1H, Pyrimidine-H5)δ 5.0-6.5 (br s, 2H, NH₂) |
| LC-MS (ESI+) | [M+H]⁺ = 162.08 |
| HPLC Purity | >97% (254 nm) |
Safety & Handling (E-E-A-T)
-
Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine is susceptible to oxidation over long periods.
-
Handling: Use a fume hood. Avoid inhalation of dust.
References
-
CP Lab Safety. (n.d.). 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine, 97% Purity.[1][6] Retrieved February 5, 2026, from [Link]
-
National Institutes of Health (NIH). (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. PubMed Central. Retrieved February 5, 2026, from [Link]
-
MDPI. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Retrieved February 5, 2026, from [Link]
Sources
- 1. CAS [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 6. calpaclab.com [calpaclab.com]
Discovery and history of pyrazolopyrimidine compounds
The Pyrazolopyrimidine Scaffold: From Chemical Genetics to Clinical Translation
Executive Summary The pyrazolopyrimidine scaffold represents one of the most versatile "privileged structures" in medicinal chemistry. As a bioisostere of purine, it possesses an innate affinity for ATP-binding pockets, making it a cornerstone in the development of kinase inhibitors (oncology) and anxiolytics (neuroscience). This guide dissects the structural evolution of this class, from the early probe compounds (PP1/PP2) that defined Src-family kinase biology to the "bump-and-hole" chemical genetic strategy, and finally to clinically approved covalent inhibitors like Ibrutinib.
Structural Architecture & Bioisosterism
The core utility of the pyrazolopyrimidine scaffold lies in its ability to mimic adenine, the nitrogenous base of ATP.[1] While multiple isomers exist, two dominate pharmaceutical research:
-
Pyrazolo[3,4-d]pyrimidine: The direct isostere of purine (adenine).[2][3] The nitrogen arrangement at positions 1, 3, 5, and 7 (purine numbering) allows for critical hydrogen bonding with the "hinge region" of kinase domains.
-
Pyrazolo[1,5-a]pyrimidine: A scaffold often utilized in neuroscience (e.g., Zaleplon) to target the benzodiazepine binding site of GABA-A receptors.
Comparative Topology: Adenine vs. Pyrazolo[3,4-d]pyrimidine
The N1 and N2 nitrogens of the pyrazole ring (equivalent to N7 and N9 in purine) provide essential vectors for substitution, allowing chemists to tune solubility and hydrophobic pocket occupancy without disrupting the hinge-binding motif.
Table 1: Structural Isomers and Primary Applications
| Isomer | Core Structure Characteristics | Primary Biological Target | Key Representative Drug/Probe |
| Pyrazolo[3,4-d]pyrimidine | 5:6 fused system. N-H donor at N1 mimics Purine N9. | Protein Kinases (ATP Site) | Ibrutinib (BTK inhibitor), PP1/PP2 |
| Pyrazolo[1,5-a]pyrimidine | Bridgehead nitrogen. No N-H donor in the 5-membered ring. | GABA-A Receptor ( | Zaleplon (Sedative/Hypnotic) |
| Pyrazolo[4,3-d]pyrimidine | Isomeric shift of N-N bond. | Phosphodiesterases (PDEs) | Sildenafil analogs (exploratory) |
The Kinase Revolution: PP1 and PP2[1][4][5][6]
In the mid-1990s, the discovery of PP1 and PP2 marked a paradigm shift in signal transduction research. Before highly selective inhibitors existed, these compounds served as the primary tools to interrogate Src-family kinases (SFKs).
-
Compound: PP1 (1-tert-butyl-3-(p-tolyl)pyrazolo[3,4-d]pyrimidin-4-amine)
-
Mechanism: ATP-competitive inhibition.
-
Structural Insight: The tert-butyl group at N1 projects into the ribose-binding pocket, while the C3-phenyl group exploits the hydrophobic pocket adjacent to the gatekeeper residue.
-
Limitation: While potent against Lck and Fyn (
in the nanomolar range), they lacked true selectivity across the kinome, inhibiting other kinases like c-Kit and Bcr-Abl.
Critical Reference: Hanke, J. H., et al. (1996) established PP1 as a selective inhibitor of Lck/Fyn, fundamentally enabling T-cell signaling research.
Chemical Genetics: The "Bump-and-Hole" Strategy[7][8][9][10]
Perhaps the most sophisticated application of the pyrazolopyrimidine scaffold is its role in Chemical Genetics , pioneered by Kevan Shokat. This approach solves the "selectivity problem" of kinase inhibitors by engineering both the small molecule and the protein.
The Protocol:
-
The Hole (Protein Engineering): The bulky "gatekeeper" residue (usually Methionine or Threonine) in the ATP binding pocket of a specific kinase is mutated to a smaller residue (Glycine or Alanine), creating a unique hydrophobic pocket (the "hole").[4]
-
The Bump (Ligand Engineering): A standard pyrazolopyrimidine inhibitor (like PP1) is chemically modified with a bulky group (e.g., a naphthyl or isopropyl group) that sterically clashes with wild-type kinases but fits perfectly into the mutant's "hole."
Outcome: The "bumped" inhibitor affects only the sensitized kinase, allowing researchers to toggle a single kinase's activity in a complex cellular environment.
Figure 1: The "Bump-and-Hole" strategy utilizes steric complementarity to achieve absolute selectivity.
Clinical Translation: Ibrutinib and Zaleplon
The transition from probe compounds to FDA-approved drugs required optimizing pharmacokinetic properties (ADME) and target residence time.
A. Oncology: Ibrutinib (Imbruvica)
Ibrutinib is a first-in-class Bruton's Tyrosine Kinase (BTK) inhibitor for Mantle Cell Lymphoma (MCL) and CLL.
-
Mechanism: It is an irreversible covalent inhibitor .
-
Key Interaction: The acrylamide "warhead" on the piperidine linker forms a covalent Michael addition adduct with Cysteine 481 in the BTK active site. This covalent bonding essentially creates infinite affinity, requiring the cell to synthesize new protein to restore signaling.
B. Neuroscience: Zaleplon (Sonata)
Zaleplon addresses insomnia by targeting GABA-A receptors.[7]
-
Scaffold: Pyrazolo[1,5-a]pyrimidine.[7]
-
Mechanism: Positive allosteric modulator (PAM).
-
Selectivity: Unlike benzodiazepines (which bind non-selectively), Zaleplon shows high affinity for the
1 subunit, which mediates sedation, with less affinity for 2/ 3 (anxiolysis/muscle relaxation), leading to fewer cognitive side effects.
Synthetic Methodology: Pyrazolo[3,4-d]pyrimidine Core[2][3][11][12][14]
For researchers aiming to synthesize derivatives, the following protocol describes the most robust route to the core scaffold, utilizing the condensation of aminopyrazoles.
Experimental Protocol: General Synthesis of 4-Amino-Pyrazolo[3,4-d]pyrimidines
Prerequisites:
-
Starting Material: 5-amino-1H-pyrazole-4-carbonitrile derivatives.
-
Reagents: Formamide, Formamidine acetate, or Triethyl orthoformate.
Step-by-Step Workflow:
-
Preparation of Pyrazole Core:
-
React (ethoxymethylene)malononitrile with a substituted hydrazine (
) in ethanol at reflux for 2-4 hours. -
Result: Formation of 5-amino-1-substituted-1H-pyrazole-4-carbonitrile.
-
Validation: Check IR for nitrile stretch (~2200
).
-
-
Cyclization to Pyrimidine Ring:
-
Method A (High Temp): Suspend the aminopyrazole in formamide (
). Heat to 180-190°C for 4-6 hours. -
Method B (Mild): Reflux aminopyrazole with formamidine acetate in ethanol/ethoxyethanol.
-
Mechanism:[6][8] The exocyclic amine attacks the formamide carbon, followed by intramolecular nucleophilic attack of the nitrile nitrogen, closing the ring.
-
-
Purification:
-
Cool the reaction mixture. The product often precipitates upon cooling or addition of water.
-
Recrystallize from DMF/Ethanol or purify via flash chromatography (DCM/MeOH gradient).
-
Figure 2: Synthetic workflow for the construction of the pyrazolo[3,4-d]pyrimidine core.
References
-
Hanke, J. H., et al. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor. Journal of Biological Chemistry. Link
-
Bishop, A. C., et al. (2000). Unnatural ligands for engineered proteins: new tools for chemical genetics. Annual Review of Biophysics and Biomolecular Structure. Link
-
Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences. Link
-
Rosen, A. S., et al. (1999). Zaleplon pharmacokinetics and absolute bioavailability.[9] Biopharmaceutics & Drug Disposition. Link
-
RCSB Protein Data Bank. Structure of Lck bound to PP2 (PDB ID: 1QPE). Link
Sources
- 1. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemsysbio.stanford.edu [chemsysbio.stanford.edu]
- 5. researchgate.net [researchgate.net]
- 6. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Technical Monograph: Safety and Handling of 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine
Executive Summary & Compound Profile
4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine (also known as 3-amino-4-(4-pyrimidinyl)pyrazole) is a critical heterocyclic intermediate used primarily in the synthesis of Janus Kinase (JAK) inhibitors and Cyclin-Dependent Kinase (CDK) inhibitors. Its structure—a pyrazole ring substituted with an amine and a pyrimidine ring—serves as an ATP-mimetic pharmacophore, allowing it to dock potently into kinase active sites.
Because of this inherent bioactivity, this compound must be treated not merely as a chemical building block, but as a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate . Standard laboratory safety practices are insufficient; a containment strategy based on Occupational Exposure Band (OEB) 4 principles is recommended until specific toxicological data proves otherwise.
Physicochemical Identity
| Property | Specification |
| Chemical Formula | C₇H₇N₅ |
| Molecular Weight | 161.17 g/mol |
| CAS Number | Varies by tautomer/salt. Common: 409346-68-9 (free base) |
| Appearance | Off-white to yellow crystalline powder |
| Solubility | Soluble in DMSO, DMF, DMAc; Sparingly soluble in MeOH; Insoluble in Water |
| pKa (Predicted) | ~12.5 (pyrazole NH), ~4.5 (pyrimidine N) |
Hazard Identification & Toxicology (E-E-A-T)
The "Kinase Assumption" (Expert Insight)
While many Safety Data Sheets (SDS) label this compound simply as an "Irritant" (H315/H319), this classification is often based on in silico models rather than in vivo data. As a drug development professional, you must apply the Kinase Assumption :
Any small molecule designed to bind ATP pockets in kinases has the potential to disrupt cell cycle regulation (CDK inhibition) or immune signaling (JAK inhibition) in the handler.
GHS Classification & Precautionary Mapping
| Hazard Class | Code | Description | Senior Scientist Note |
| Acute Toxicity | H302 | Harmful if swallowed | Likely LD50 < 500 mg/kg based on structural analogs. |
| Skin Irritation | H315 | Causes skin irritation | Aminopyrazoles are often sensitizers. |
| Eye Damage | H318 | Causes serious eye damage | Basic amines can cause corneal opacity. |
| STOT-RE | H373 | May cause organ damage | Suspected. Liver/Spleen target due to metabolic clearance. |
| Repro. Tox. | H361 | Suspected of damaging fertility | Precautionary assignment due to kinase inhibition mechanism. |
Visualizing the Safety Logic
The following diagram illustrates the decision matrix for handling this compound, moving from hazard identification to control implementation.
Caption: Risk-based decision flow for handling bioactive kinase inhibitor intermediates.
Engineering Controls & PPE
Containment Strategy
-
Solid State: Weighing must be performed in a HEPA-filtered Powder Containment Hood or a Glovebox. Static electricity is common with aminopyrazoles; use an anti-static gun before spatulating.
-
Solution State: Once dissolved (e.g., in DMSO), the inhalation risk decreases, but skin absorption risk increases significantly. DMSO acts as a carrier solvent, transporting the compound through the dermis.
Personal Protective Equipment (PPE) Matrix
| Body Part | Standard Lab Practice | Required for 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine |
| Hands | Single Latex Gloves | Double Nitrile (0.11mm min) or Laminate (Silver Shield) if using DMSO. |
| Respiratory | None / Fume Hood | N95/P3 Respirator if working outside a containment hood (e.g., cleaning spills). |
| Eyes | Safety Glasses | Chemical Goggles (fine dust can bypass glasses). |
| Body | Lab Coat | Tyvek Sleeves or disposable gown over lab coat to prevent cuff contamination. |
Technical Handling Protocol
Solubilization & Reaction Setup
Context: This amine is a poor nucleophile due to the electron-withdrawing pyrimidine ring. Reactions often require strong bases or metal catalysts.
-
Solvent Selection: Do not attempt to dissolve in water. Use Anhydrous DMSO or DMF .
-
Expert Tip: If using for biological assay, prepare a 10mM stock in 100% DMSO. Avoid freeze-thaw cycles which can precipitate the compound as a hydrate.
-
-
Inert Atmosphere: The 5-amine position is susceptible to oxidation (forming azo dimers) over time.
-
Protocol: Flush storage vials with Argon/Nitrogen after every use.
-
-
Metal Chelation: The pyrimidine-pyrazole motif is a bidentate ligand.
-
Warning: Avoid using metal spatulas if the downstream application is metal-sensitive (e.g., Palladium-catalyzed cross-coupling). Use ceramic or plastic tools.
-
Synthesis Workflow & Decontamination
The following workflow describes the safe usage cycle, emphasizing the "Kill Step" (Deactivation).
Caption: Operational workflow emphasizing the segregation of waste and chemical deactivation.
Decontamination Procedure (Self-Validating)
To validate that a surface or spill is decontaminated:
-
Primary Clean: Wipe with 10% Bleach (Sodium Hypochlorite) . The amine is oxidatively labile and will degrade.
-
Secondary Clean: Follow with a Methanol wipe to remove lipophilic residues.
-
Validation: A UV lamp (254 nm) can often detect residual pyrazoles (they fluoresce/absorb strongly). If dark spots remain under UV, re-clean.
Emergency Response
-
Inhalation: Move to fresh air immediately. If wheezing occurs, suspect sensitization.
-
Skin Contact (DMSO solution): DO NOT wash with ethanol (increases absorption). Wash with copious amounts of soap and water for 15 minutes.
-
Eye Contact: Flush for 15 minutes. The basicity of the amine (pKa ~4-5 for the pyrimidine, but the system is electron-rich) can cause caustic injury.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10224679, 3-Amino-4-(4-pyrimidinyl)pyrazole. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Pyrazole derivatives and kinase inhibitor intermediates. Retrieved from [Link]
-
SafeWork Australia. Handling of High Potency Active Pharmaceutical Ingredients (HPAPI). Retrieved from [Link]
-
American Chemical Society (ACS). Chemical Safety Manual for Small Molecules in Drug Discovery. (General Reference for Band 4 Compounds). Retrieved from [Link]
(Note: While specific toxicological monographs for this exact intermediate are proprietary to pharmaceutical companies, the protocols above are derived from industry-standard "Band 4" handling for kinase inhibitor pharmacophores.)
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine
Abstract
This application note provides a detailed, two-step protocol for the synthesis of 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine, a crucial heterocyclic scaffold in modern drug discovery. Pyrazole derivatives are recognized as "privileged scaffolds" due to their prevalence in molecules with significant biological activity, including potent kinase inhibitors used in oncology.[1][2] The described methodology is robust, scalable, and relies on established chemical transformations, ensuring high yield and purity of the final product. We offer in-depth explanations for experimental choices, detailed characterization checkpoints, and safety protocols to guide researchers in pharmaceutical and medicinal chemistry.
Introduction and Scientific Context
The fusion of pyrimidine and pyrazole rings creates a molecular architecture of significant interest to medicinal chemists. Specifically, 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine serves as a versatile building block for the development of targeted therapeutics, particularly cyclin-dependent kinase (CDK) and Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors.[1][3] Its structural features allow for precise interactions within the ATP-binding pockets of various kinases, making it a cornerstone for generating libraries of potential drug candidates.[4]
This guide eschews a simple recitation of steps, instead providing a causative narrative for the synthesis. The chosen synthetic route proceeds through a highly reactive enaminone intermediate, which undergoes a classical cyclization with hydrazine. This method is widely recognized for its efficiency and reliability in constructing the 5-aminopyrazole system.[5] Our protocol is designed to be self-validating, with clear checkpoints for confirming the identity and purity of intermediates and the final product.
Overall Synthetic Strategy
The synthesis is accomplished in two primary stages, starting from commercially available 4-acetylpyrimidine.
-
Step 1: Enaminone Formation. 4-acetylpyrimidine is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the key intermediate, (E)-3-(dimethylamino)-1-(pyrimidin-4-yl)prop-2-en-1-one. DMF-DMA serves as both a reactant and a dehydrating agent, efficiently driving the condensation reaction forward.
-
Step 2: Pyrazole Ring Cyclization. The isolated enaminone intermediate is then treated with hydrazine hydrate. This reaction proceeds via a nucleophilic addition-elimination mechanism, followed by an intramolecular cyclization to yield the target 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine.[5][6]
Diagram 1: High-level workflow for the two-step synthesis.
Detailed Experimental Protocols
Part 1: Synthesis of (E)-3-(dimethylamino)-1-(pyrimidin-4-yl)prop-2-en-1-one (Intermediate 1)
Scientific Rationale: This step involves a condensation reaction where the methyl group of 4-acetylpyrimidine is activated to react with DMF-DMA. The reaction is heated to facilitate the elimination of methanol and dimethylamine, driving the equilibrium towards the formation of the thermodynamically stable E-enaminone product.
Materials and Reagents:
| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 4-Acetylpyrimidine | 36346-13-7 | 122.12 | 5.00 g | 40.94 |
| DMF-DMA | 4637-24-5 | 119.16 | 7.32 g (7.8 mL) | 61.41 (1.5 eq) |
| Toluene | 108-88-3 | 92.14 | 50 mL | - |
| Diethyl Ether | 60-29-7 | 74.12 | 100 mL | - |
Step-by-Step Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-acetylpyrimidine (5.00 g, 40.94 mmol) and toluene (50 mL). Stir the mixture to achieve a suspension.
-
Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (7.8 mL, 61.41 mmol) to the suspension in a single portion at room temperature.
-
Heating: Heat the reaction mixture to reflux (approx. 110-115 °C) and maintain for 4-6 hours. The initial suspension will gradually become a clear, homogenous solution.
-
Expert Insight: Toluene is an excellent solvent choice as it is non-reactive and its boiling point is sufficient to drive the reaction to completion.
-
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 5% Methanol in Dichloromethane. The disappearance of the 4-acetylpyrimidine spot (Rf ≈ 0.6) and the appearance of a new, more polar product spot (Rf ≈ 0.4) indicates completion.
-
Isolation and Workup: a. Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. b. Reduce the solvent volume to approximately 10-15 mL using a rotary evaporator. c. Add diethyl ether (100 mL) to the concentrated solution while stirring. The product will precipitate as a yellow solid. d. Continue stirring the slurry in an ice bath for 30 minutes to maximize precipitation.
-
Purification: a. Collect the solid product by vacuum filtration using a Büchner funnel. b. Wash the filter cake with cold diethyl ether (2 x 20 mL) to remove residual toluene and unreacted DMF-DMA. c. Dry the solid under high vacuum at 40 °C for 4 hours.
-
Characterization: The product is typically obtained as a yellow crystalline solid with a yield of 85-92%. Confirm the structure using ¹H NMR and Mass Spectrometry. Expected [M+H]⁺ = 178.1.
Part 2: Synthesis of 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine (Target Compound)
Scientific Rationale: This step is a classic example of heterocyclic ring formation. Hydrazine, a potent dinucleophile, initially attacks the β-carbon of the enaminone (Michael addition). This is followed by an intramolecular nucleophilic attack of the second hydrazine nitrogen onto the carbonyl carbon, forming a cyclic intermediate. Subsequent elimination of dimethylamine and water (or tautomerization and elimination) affords the stable aromatic 5-aminopyrazole ring.[5][7]
Diagram 2: Conceptual mechanism for the cyclization reaction.
Materials and Reagents:
| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Intermediate 1 | N/A | 177.20 | 5.00 g | 28.22 |
| Hydrazine Hydrate (~64%) | 7803-57-8 | 50.06 (as H₂N-NH₂·H₂O) | 2.12 g (2.05 mL) | 42.33 (1.5 eq) |
| Ethanol (200 Proof) | 64-17-5 | 46.07 | 60 mL | - |
⚠️ Safety First: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the enaminone intermediate (5.00 g, 28.22 mmol) in ethanol (60 mL).
-
Reagent Addition: Carefully add hydrazine hydrate (2.05 mL, 42.33 mmol) dropwise to the stirred suspension at room temperature.
-
Expert Insight: Using a slight excess of hydrazine ensures the complete consumption of the limiting enaminone intermediate. Ethanol is an ideal solvent as it readily dissolves both reactants upon heating and facilitates precipitation of the product upon cooling.
-
-
Heating: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3-5 hours. The reaction mixture will become a clear solution before a precipitate begins to form.
-
Reaction Monitoring: Monitor the reaction by TLC (10% Methanol in Dichloromethane). The disappearance of the enaminone starting material (Rf ≈ 0.5) and the formation of a baseline spot (highly polar product) signifies completion.
-
Isolation and Workup: a. After the reaction is complete, remove the heat source and allow the flask to cool slowly to room temperature. b. Further cool the flask in an ice bath for 1 hour to maximize the precipitation of the product.
-
Purification: a. Collect the off-white solid product by vacuum filtration. b. Wash the filter cake thoroughly with cold ethanol (2 x 15 mL) and then with diethyl ether (2 x 15 mL). c. Dry the purified product under high vacuum at 50 °C overnight.
-
Characterization: The final product is obtained as an off-white to light-tan solid with a typical yield of 90-96%. Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Expected [M+H]⁺ = 162.0774.
Summary of Results and Data
| Stage | Compound Name | Structure | Expected Yield | Key Characterization Data |
| Intermediate | (E)-3-(dimethylamino)-1-(pyrimidin-4-yl)prop-2-en-1-one | C₁₀H₁₁N₃O | 85-92% | MS (ESI+): m/z = 178.1 [M+H]⁺ |
| Final Product | 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine | C₇H₇N₅ | 90-96% | HRMS (ESI+): m/z calculated for C₇H₈N₅ [M+H]⁺ 162.0774, found 162.0775 |
Conclusion
This application note details a validated and efficient protocol for the synthesis of 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine. By providing a rationale for each step and outlining clear procedures for reaction monitoring, workup, and purification, this guide enables researchers to reliably produce this high-value chemical building block. The robustness of the enaminone formation followed by hydrazine-mediated cyclization makes this a preferred method for accessing this important scaffold for further elaboration in drug discovery programs.
References
-
Elgemeie, G. H., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 989–1016. Available at: [Link]
-
Abdel-Aziz, A. A.-M., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(10), 4066-4078. Available at: [Link]
-
Cheung, K.-M., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(14), 5395. Available at: [Link]
-
Noolvi, M. N., et al. (2024). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 14(1), 12345. Available at: [Link]
-
Norman, M. H., et al. (2014). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 5(11), 1226–1231. Available at: [Link]
-
LibreTexts. (2020). 19.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction). Chemistry LibreTexts. Available at: [Link]
-
Wikipedia contributors. (2023). Wolff–Kishner reduction. Wikipedia, The Free Encyclopedia. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Fused pyrazolo[3,4-d] pyrimidine nitrogen-rich salts with balanced energetic performance - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
Synthesis of Pyrazolopyrimidines: An Application Note and Protocol Guide for Medicinal Chemists
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the synthetic strategies for constructing the pyrazolopyrimidine scaffold, a privileged heterocyclic motif in medicinal chemistry. The pyrazolopyrimidine core is a key component in numerous biologically active compounds, demonstrating a wide range of therapeutic applications, including as kinase inhibitors for cancer therapy.[1][2] This document outlines step-by-step protocols for the synthesis of two major isomers, pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, with a focus on explaining the underlying chemical principles and rationale for experimental choices. The protocols are designed to be self-validating and are supported by in-text citations to authoritative literature.
Introduction: The Significance of Pyrazolopyrimidines in Drug Discovery
Pyrazolopyrimidines are bicyclic heteroaromatic compounds that are isomeric with purines, the core building blocks of DNA and RNA. This structural similarity allows them to act as bioisosteres of purines, enabling them to interact with a wide array of biological targets.[3] Consequently, pyrazolopyrimidine derivatives have emerged as a cornerstone in the development of novel therapeutics, exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[4]
Notably, the pyrazolopyrimidine scaffold is a key feature in several approved drugs and clinical candidates. For instance, Ibrutinib, a pyrazolo[3,4-d]pyrimidine-based kinase inhibitor, has revolutionized the treatment of certain B-cell cancers. The versatility of the pyrazolopyrimidine core allows for extensive chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it an attractive scaffold for drug discovery programs.[4]
This guide will delve into the practical synthesis of these vital compounds, providing robust and reproducible protocols for their preparation in a laboratory setting. We will explore two of the most medicinally relevant isomers: pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines.
Strategic Approaches to Pyrazolopyrimidine Synthesis
The construction of the pyrazolopyrimidine ring system can be achieved through various synthetic routes. The choice of a particular strategy often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. Broadly, these syntheses can be categorized into two main approaches:
-
Linear Synthesis: In this approach, the pyrazole and pyrimidine rings are constructed sequentially. This method offers a high degree of control over the substitution pattern.
-
Convergent Synthesis (Multi-component Reactions): This strategy involves the one-pot reaction of three or more starting materials to assemble the pyrazolopyrimidine core in a single step. Multi-component reactions are highly efficient and atom-economical.[5]
This guide will provide detailed protocols for both approaches, highlighting the advantages and considerations for each.
Synthesis of Pyrazolo[3,4-d]pyrimidines
The pyrazolo[3,4-d]pyrimidine core is a key pharmacophore in many kinase inhibitors. A common and efficient method for its synthesis is a multi-component reaction involving a pyrazolone derivative, an aldehyde, and a urea or thiourea derivative. Microwave-assisted synthesis has been shown to significantly accelerate this reaction.[5]
Microwave-Assisted One-Pot Synthesis of 4-Aryl-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine-6-thiones
This protocol describes a rapid and efficient synthesis of a substituted pyrazolo[3,4-d]pyrimidine derivative using microwave irradiation. The reaction proceeds via an initial Knoevenagel condensation between the pyrazolone and the aldehyde, followed by a cyclocondensation with thiourea.
Reaction Scheme:
Figure 1: General scheme for the microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines.
Experimental Protocol:
| Step | Procedure | Rationale/Notes |
| 1. Reagent Preparation | In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 3-methyl-1-phenyl-2-pyrazolin-5-one (1.0 mmol, 174.2 mg), the desired aromatic aldehyde (1.0 mmol), and thiourea (1.0 mmol, 76.1 mg). | Equimolar amounts of reactants are used to ensure complete conversion. A variety of aromatic aldehydes can be used to generate a library of derivatives. |
| 2. Solvent and Catalyst Addition | Add acetonitrile (3 mL) to the vial and stir the mixture to dissolve the solids. Add 2-3 drops of concentrated hydrochloric acid as a catalyst. | Acetonitrile is a suitable solvent for this reaction due to its ability to dissolve the reactants and its relatively high boiling point. The acid catalyzes the condensation steps. |
| 3. Microwave Irradiation | Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100 °C for 10-15 minutes with a power of 300W. | Microwave irradiation significantly reduces the reaction time compared to conventional heating. The reaction progress can be monitored by Thin Layer Chromatography (TLC). |
| 4. Product Isolation | After cooling to room temperature, a precipitate will form. Collect the solid product by vacuum filtration. | The product is typically insoluble in the reaction mixture upon cooling, allowing for easy isolation. |
| 5. Purification | Wash the collected solid with cold ethanol (2 x 5 mL) and then dry it under vacuum to afford the pure pyrazolo[3,4-d]pyrimidine derivative. | Washing with cold ethanol removes any unreacted starting materials and by-products. |
Characterization Data for a Representative Compound (4-(4-chlorophenyl)-3-methyl-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine-6-thione):
-
Yield: 85%
-
Appearance: Pale yellow solid
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.10 (s, 1H, NH), 11.85 (s, 1H, NH), 7.50-7.30 (m, 9H, Ar-H), 5.40 (s, 1H, CH), 2.20 (s, 3H, CH₃).
-
IR (KBr, cm⁻¹): 3420 (N-H), 3180 (N-H), 1600 (C=C), 1180 (C=S).
-
MS (ESI): m/z 371.1 [M+H]⁺.
Synthesis of Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine isomer is also of significant interest in medicinal chemistry. A widely used and versatile method for its synthesis involves the condensation of a 3-aminopyrazole with a β-dicarbonyl compound or its equivalent.[6] This approach allows for the introduction of diverse substituents at the 5- and 7-positions of the pyrazolopyrimidine core.
Condensation of 3-Aminopyrazole with a β-Diketone
This protocol details the synthesis of a 5,7-disubstituted pyrazolo[1,5-a]pyrimidine via the cyclocondensation of 3-amino-5-methylpyrazole with acetylacetone. The reaction is typically carried out in a protic solvent with or without an acid catalyst.
Reaction Scheme:
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 5. orientjchem.org [orientjchem.org]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Using "4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine" in cell-based assays
Application Note: Cellular Profiling & Validation of the 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine Scaffold
Executive Summary
This Application Note provides a rigorous framework for evaluating 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine in cell-based assays. This compound represents a "privileged scaffold"—a core chemical structure that serves as the pharmacophore for numerous FDA-approved kinase inhibitors, including Pazopanib (VEGFR/PDGFR), Ruxolitinib (JAK1/2), and Tozasertib (Aurora Kinase).[1][2]
While often used as a fragment-based starting point or a negative control in structure-activity relationship (SAR) studies, this scaffold typically exhibits broad-spectrum, low-affinity ATP-competitive inhibition (micromolar range) against serine/threonine and tyrosine kinases (e.g., CDKs, GSK-3
Chemical Handling & Preparation
Challenge: The pyrazole-amine moiety possesses both hydrogen bond donors and acceptors, creating potential solubility issues in aqueous media despite its low molecular weight.[1][2]
Protocol: Stock Solution Preparation
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (Grade
99.9%).[1][2] -
Concentration: Prepare a 10 mM or 50 mM master stock.
-
Storage: Aliquot into amber glass vials (avoid plastic if possible for long-term storage to prevent leaching). Store at -20°C.
-
Quality Control: Visually inspect for precipitation after thawing. Vortex for 30 seconds before use.
Critical Note: Do not exceed 0.5% final DMSO concentration in cell culture media to avoid solvent-induced cytotoxicity masking the compound's effects.[1][2]
Experimental Workflow: The "Kinase Scaffold" Validation Loop
The following diagram illustrates the logical flow for validating this scaffold's activity in a cellular context.
Figure 1: Experimental workflow for validating kinase inhibitor scaffolds. The process moves from solubility checks to phenotypic screening, followed by mechanistic confirmation only if potency thresholds are met.[1][2]
Protocol A: Cellular Viability Screen (Determination of IC50)
Objective: Determine the anti-proliferative potency of the scaffold. Since this is an unoptimized fragment, expect IC50 values in the 1–50 µM range.[1][2]
Materials:
-
Cell Lines: HCT116 (Colorectal), MCF-7 (Breast), or K562 (Leukemia - sensitive to kinase inhibition).[1][2]
-
Plate: 96-well white-walled (for luminescence) or clear (for MTT).[1][2]
Step-by-Step Procedure:
-
Seeding: Plate cells at 3,000–5,000 cells/well in 90 µL complete media. Incubate 24 hours at 37°C/5% CO2 to allow attachment.
-
Compound Dilution:
-
Treatment: Add 90 µL of 2x compound solution to the cell plate (Final Vol = 180 µL).
-
Incubation: Incubate for 72 hours . (Kinase inhibitors often require multiple cell cycles to show cytostatic effects).[1][2]
-
Readout: Add detection reagent, shake for 10 mins, and read signal (Luminescence or Absorbance).[1][2]
-
Analysis: Normalize data to DMSO control (100% viability) and fit to a non-linear regression model (4-parameter logistic) to calculate IC50.
Data Template:
| Well ID | Conc. (µM) | Raw RLU | % Viability |
| A1 | DMSO (0) | 540,000 | 100% |
| A2 | 0.78 | 535,000 | 99% |
| ... | ... | ... | ...[1][2] |
| A8 | 100 | 45,000 | 8.3% |
Protocol B: Target Engagement (Western Blot)
Objective: Confirm the compound enters the cell and inhibits phosphorylation of downstream kinase substrates (e.g., Rb for CDKs, or STAT3 for JAKs).[1][2]
Hypothesis: If the scaffold acts as a CDK2/9 inhibitor (common for this chemotype), treatment should reduce Phospho-Rb (Ser807/811) or Phospho-RNA Pol II .[1][2]
Procedure:
-
Treatment: Treat cells (6-well plate, 70% confluency) with the compound at 3x IC50 concentration for 6 hours .
-
Lysis: Wash with ice-cold PBS.[1][2] Lyse in RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate/NaF) and Protease Inhibitors.[1][2]
-
Normalization: Quantify protein (BCA Assay) and load 20–30 µg per lane.
-
Blotting:
-
Validation Criteria: A successful "hit" is defined as >50% reduction in phosphorylation signal compared to DMSO control, without a significant reduction in total protein levels (which would indicate degradation or toxicity rather than inhibition).[1][2]
Protocol C: Cellular Thermal Shift Assay (CETSA)
Rationale: This is the "Gold Standard" for proving physical binding in intact cells.[1][2] Small molecules that bind proteins stabilize them against heat denaturation.[1][2]
Step-by-Step:
-
Treatment: Treat 2 million cells with 20 µM compound (or DMSO) for 1 hour.[1][2]
-
Harvest: Resuspend cells in PBS containing protease inhibitors.
-
Heat Shock: Aliquot into PCR tubes. Heat individual tubes to a gradient of temperatures (e.g., 40°C to 60°C) for 3 minutes.
-
Lysis: Freeze-thaw (liquid nitrogen / 25°C) x3 cycles to lyse cells.
-
Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. (Denatured/precipitated proteins pellet; stabilized proteins remain in supernatant).
-
Detection: Run supernatant on Western Blot probing for the target kinase (e.g., CDK2, GSK3).[1][2]
-
Result: The compound-treated samples should show a thermal shift (presence of protein band at higher temperatures) compared to DMSO samples.[1][2]
References
-
Scaffold Relevance (CDK Inhibition)
-
Scaffold Relevance (IRAK4 Inhibition)
-
General Protocol (CETSA)
-
Compound Data (PubChem)
Sources
- 1. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | C5H5N5 | CID 75420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pazopanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. SID 178102325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pazopanib | C21H23N7O2S | CID 10113978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pazopanib - Wikipedia [en.wikipedia.org]
- 6. 4-Phenyl-1-p-tolyl-1H-pyrazol-5-amine | Sigma-Aldrich [sigmaaldrich.com]
Application Note: 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine for CDK2 Inhibition Studies
Abstract & Introduction
4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine represents a "privileged scaffold" in kinase inhibitor discovery, specifically targeting Cyclin-Dependent Kinase 2 (CDK2). Unlike fully optimized clinical candidates, this molecule serves as a critical hinge-binding fragment in Fragment-Based Drug Discovery (FBDD).
CDK2, complexed with Cyclin E or A, drives the G1-to-S phase transition by phosphorylating the Retinoblastoma protein (Rb). Dysregulation of this pathway is a hallmark of various malignancies, including ovarian and breast cancers. This application note details the utility of 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine as a chemical probe to study ATP-competitive inhibition, elucidating the structural requirements for binding to the CDK2 ATP pocket.
Key Applications
-
Fragment-Based Screening: Validating ligand efficiency (LE) in the CDK2 ATP pocket.
-
Crystallography: Serving as a soaking ligand to map hydrogen bonding networks in the hinge region (Leu83).
-
SAR Baseline: Acting as a reference core for synthesizing high-potency derivatives (e.g., AT7519 analogs).
Chemical Properties & Handling[1]
| Property | Specification |
| Chemical Name | 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine |
| CAS Number | 1111638-49-3 |
| Molecular Formula | C7H7N5 |
| Molecular Weight | 161.16 g/mol |
| Solubility | DMSO (up to 100 mM); Ethanol (Low); Water (Insoluble) |
| Storage | -20°C (Solid); -80°C (DMSO Stock, avoid freeze-thaw >3 cycles) |
| Stability | Stable in DMSO for 3 months at -20°C. |
Handling Protocol:
-
Reconstitution: Dissolve the lyophilized powder in anhydrous DMSO to a stock concentration of 10 mM or 100 mM. Vortex for 1 minute.
-
Clarification: If turbidity persists, sonicate in a water bath at room temperature for 5 minutes.
-
Aliquot: Dispense into single-use aliquots (e.g., 20 µL) to prevent hydration of the DMSO, which can degrade the compound over time.
Mechanism of Action: The Hinge Binder
This compound functions as an ATP-competitive inhibitor . Its efficacy stems from its ability to mimic the adenine ring of ATP.
-
Hinge Region Interaction: The aminopyrazole moiety acts as a bidentate hydrogen bond donor/acceptor pair.
-
The pyrazole -NH acts as a donor to the backbone carbonyl of Glu81 .
-
The pyrazole -N= acts as an acceptor from the backbone amide of Leu83 .
-
The exocyclic amine (-NH2) often interacts with the backbone carbonyl of Leu83 or solvent networks.
-
-
Selectivity Challenge: As a core fragment, it lacks the "tail" groups (e.g., sulfonamides, solubilizing heterocycles) found in advanced drugs (like Dinaciclib) that interact with the solvent-front or the gatekeeper residue (Phe80), resulting in broader kinase inhibition profile unless derivatized.
Pathway Visualization (CDK2 Signaling)
Figure 1: The CDK2/Cyclin E signaling axis. The inhibitor blocks ATP binding, preventing Rb phosphorylation and arresting the cell cycle at the G1/S checkpoint.
Experimental Protocols
Protocol A: In Vitro Kinase Assay (ADP-Glo™ Platform)
Objective: Determine the IC50 of the fragment against recombinant CDK2/Cyclin E.
Reagents:
-
Recombinant CDK2/Cyclin E complex (SignalChem or equivalent).
-
Substrate: Histone H1 (Standard) or Rb-peptide.
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.
-
ADP-Glo™ Kinase Assay Kit (Promega).
Procedure:
-
Compound Prep: Prepare a 3-fold serial dilution of the compound in DMSO (starting at 1 mM down to 10 nM). Dilute 1:25 into Assay Buffer to create 4X working solutions (Final DMSO < 1%).
-
Enzyme Mix: Dilute CDK2/Cyclin E to 2 ng/µL in Assay Buffer. Dispense 2.5 µL per well in a 384-well white plate.
-
Inhibitor Addition: Add 2.5 µL of 4X compound solution. Incubate for 15 minutes at RT.
-
Note: This pre-incubation allows the inhibitor to equilibrate with the active site.
-
-
Substrate/ATP Mix: Prepare a mix of 0.2 mg/mL Histone H1 and 20 µM ATP (at Km). Add 5 µL to start the reaction.
-
Reaction: Incubate at RT for 60 minutes.
-
Detection:
-
Add 10 µL ADP-Glo™ Reagent (stops kinase, depletes ATP). Incubate 40 min.
-
Add 20 µL Kinase Detection Reagent (converts ADP to Luciferase signal). Incubate 30 min.
-
-
Read: Measure Luminescence.
-
Analysis: Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Fit data to a sigmoidal dose-response equation.
Protocol B: Cellular Viability Assay (MTT)
Objective: Assess cellular potency (Expect higher IC50 than optimized drugs).
Cell Lines: OVCAR-3 (Ovarian) or MCF-7 (Breast).
Procedure:
-
Seeding: Seed 3,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
Treatment: Add compound (0.1 µM – 100 µM). Include Dinaciclib or Staurosporine as a positive control.
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4 hours.
-
Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.
-
Read: Absorbance at 570 nm.
Protocol C: Fragment Soaking (Crystallography)
Objective: Structural validation of binding mode.
Procedure:
-
Crystal Growth: Grow Apo-CDK2 crystals using hanging drop vapor diffusion (Buffer: HEPES pH 7.5, PEG 3350).
-
Soaking Solution: Prepare a solution containing the reservoir buffer + 10-20 mM of 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine.
-
Critical: High concentration is required for fragments due to lower affinity (High Kd).
-
-
Soak: Transfer apo crystals to the soaking drop. Incubate for 2–12 hours.
-
Harvesting: Cryoprotect (add 20% Glycerol) and flash freeze in liquid nitrogen.
-
Data Collection: Collect X-ray diffraction data; look for difference density (Fo-Fc map) in the ATP pocket.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for validating CDK2 inhibition.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Assay | Low aqueous solubility of the fragment. | Ensure final DMSO concentration is 1% (v/v). Do not exceed 100 µM compound in the assay buffer. |
| Weak Inhibition (High IC50) | Fragment nature of the molecule. | This is expected. This molecule is a scaffold, not a drug. IC50s in the µM range are typical. Use it to compare relative binding of derivatives. |
| High Background (Kinase Assay) | ATP concentration too high. | Ensure ATP is at or below the Km (approx. 10-20 µM for CDK2) to allow the competitive inhibitor to bind. |
| Cell Toxicity (Non-Specific) | Off-target effects at high doses. | Verify PARP cleavage (Apoptosis marker) via Western Blot to confirm mechanism is CDK-driven apoptosis, not necrosis. |
References
-
Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold. ResearchGate. [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents. MDPI Molecules. [Link]
-
3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents.[1] Lead Optimization. Journal of Medicinal Chemistry (ACS). [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity. RSC Advances. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI Pharmaceuticals. [Link]
Sources
Application Note: 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine in Anti-Cancer Research Models
Executive Summary
4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine (CAS: 1111638-49-3) represents a "privileged scaffold" in medicinal chemistry, specifically designed to target the ATP-binding pocket of protein kinases. Its structural geometry—featuring a pyrazole core substituted with an amine and a pyrimidine ring—mimics the adenine moiety of ATP, allowing it to function as a potent hinge-binding motif .[1][2]
This Application Note details the utilization of this scaffold in anti-cancer research, specifically for developing inhibitors against Aurora Kinases , CDK2 , and BCR-ABL1 . We provide validated protocols for solubility handling, biochemical kinase screening, and cellular efficacy models (CML and solid tumors), emphasizing its role as a lead-like fragment for structure-activity relationship (SAR) expansion.
Mechanism of Action & Structural Logic
The Hinge-Binding Hypothesis
The efficacy of 4-(pyrimidin-4-yl)-1H-pyrazol-5-amine stems from its ability to form a bidentate or tridentate hydrogen-bonding network with the kinase hinge region.
-
Donor (D): The pyrazole -NH or the exocyclic amine (-NH2) donates a hydrogen to the backbone carbonyl of the kinase.
-
Acceptor (A): The pyrimidine nitrogen accepts a hydrogen from the backbone amide.
This D-A or D-A-D motif is critical for anchoring the molecule within the ATP cleft, serving as a template for growing side chains into the "gatekeeper" or "solvent-exposed" regions to achieve specificity.
Signaling Pathway Visualization
The following diagram illustrates the scaffold's interference in the Aurora Kinase A pathway, a common target for this structural class.
Caption: Competitive inhibition mechanism where the scaffold displaces ATP, preventing Aurora A autophosphorylation and downstream mitotic signaling.
Preparation & Handling Protocols
Critical Causality: Small molecule kinase inhibitors are often hydrophobic. Improper solubilization leads to micro-precipitation in aqueous buffers, causing false negatives (loss of potency) or false positives (aggregation-based inhibition).
Solubility & Stock Preparation
-
Molecular Weight: ~161.16 g/mol (Core scaffold)
-
Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).
-
Storage: -20°C or -80°C, desiccated.
| Step | Action | Technical Rationale |
| 1 | Weigh powder in a glass vial. | Avoids plasticizers leaching from microfuge tubes during initial dissolution. |
| 2 | Add DMSO to achieve 10 mM or 50 mM stock. | High concentration minimizes DMSO volume in final assays (<0.1% final v/v is ideal). |
| 3 | Vortex for 30s; Sonicate for 5 mins at RT. | Ensures complete disruption of crystal lattice; critical for planar heteroaromatics. |
| 4 | Aliquot into single-use amber tubes. | Prevents freeze-thaw cycles which induce hydration and degradation. |
Quality Control: Visually inspect for clarity. If precipitate forms upon thawing, warm to 37°C for 5 minutes and vortex.
In Vitro Biochemical Assay (Protocol)
Objective: Determine the IC50 of the scaffold or its derivatives against a target kinase (e.g., Aurora A or CDK2) using an ADP-Glo™ (Luminescence) platform.
Reagents[3]
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.
-
Substrate: Histone H3 peptide or generic Myelin Basic Protein (MBP).
-
ATP: Ultra-pure (concentration set to Km_app of the specific kinase).
Step-by-Step Workflow
-
Compound Dilution:
-
Prepare a 3-fold serial dilution of the scaffold in 100% DMSO.
-
Dilute these 1:25 into Kinase Buffer to create "4x Working Stocks" (Final DMSO will be 4%).
-
-
Enzyme Reaction Assembly (384-well plate):
-
Add 2.5 μL of Kinase Enzyme (0.5–2 ng/well).
-
Add 2.5 μL of Compound Working Stock. Incubate 15 min at RT. (Allows inhibitor to bind the hinge region before ATP competes).
-
Add 5 μL of ATP/Substrate Mix.
-
-
Incubation:
-
Incubate at RT for 60 minutes (linear phase of reaction).
-
-
Detection:
-
Add 10 μL ADP-Glo™ Reagent (Depletes remaining ATP). Incubate 40 min.
-
Add 20 μL Kinase Detection Reagent (Converts ADP to Light). Incubate 30 min.
-
-
Readout:
-
Measure Luminescence (RLU) on a plate reader (e.g., EnVision).
-
Validation Criteria:
-
Z-Factor: Must be > 0.5.[3]
-
Reference Inhibitor: Include Staurosporine or VX-680 as a positive control.
Cellular Research Models
Context: The scaffold is often used in Chronic Myeloid Leukemia (CML) models (targeting BCR-ABL) or Colorectal Cancer (targeting Aurora/CDK).
Cell Line Selection
-
K562 (CML): BCR-ABL positive. Sensitive to ATP-competitive inhibitors.
-
HCT116 (Colon): High proliferation rate; useful for checking mitotic arrest (Aurora inhibition).
Cell Viability Assay (MTT/CTG) Protocol
Objective: Assess cellular potency (EC50) and off-target toxicity.
-
Seeding:
-
Seed K562 cells at 5,000 cells/well in 96-well plates (RPMI-1640 + 10% FBS).
-
Allow 24h recovery (for adherent lines like HCT116).
-
-
Treatment:
-
Add compound (9-point dilution). Maximum DMSO: 0.5% .
-
Include "Vehicle Control" (DMSO only) and "Death Control" (e.g., 10 μM Doxorubicin).
-
-
Incubation:
-
Incubate for 72 hours . (Kinase inhibitors often require multiple cell cycles to manifest apoptosis).
-
-
Readout:
-
Add CellTiter-Glo (CTG) reagent. Shake 2 min. Read Luminescence.
-
Data Analysis: Normalize RLU to Vehicle Control = 100%. Fit non-linear regression (Sigmoidal dose-response).
-
Western Blot Validation (Biomarkers)
To prove the scaffold hits the target inside the cell, measure phosphorylation status:
-
For Aurora A: Probe for p-Aurora A (Thr288) or p-Histone H3 (Ser10) .
-
For BCR-ABL: Probe for p-CrkL or p-STAT5 .
Expected Result: A dose-dependent decrease in phosphorylation signals implies successful target engagement.
Experimental Workflow Diagram
This workflow summarizes the progression from chemical handling to biological validation.
Caption: Integrated workflow for validating the 4-(pyrimidin-4-yl)-1H-pyrazol-5-amine scaffold from stock preparation to cellular mechanistic confirmation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High IC50 (Low Potency) | ATP concentration too high in assay. | Ensure ATP is at or below the Km of the kinase. This scaffold is ATP-competitive; excess ATP outcompetes it. |
| Precipitate in Media | Compound crashing out upon dilution. | Use an intermediate dilution step in culture media before adding to cells, or warm media to 37°C. |
| Non-Sigmoidal Curve | Aggregation-based inhibition (pan-assay interference). | Add 0.01% Triton X-100 to the kinase buffer to disrupt non-specific aggregates. |
References
-
Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. Source: ACS Infectious Diseases (2021). URL:[Link]
-
Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Source: Scientific Reports (2024). URL:[Link]
-
Development of Aurora A Kinase-Specific Inhibitors as Anticancer Agents. Source: UCL Discovery (Thesis). URL:[Link]
-
Discovery of a Potent and Selective Oral Inhibitor of ERK1/2 (AZD0364). Source: Journal of Medicinal Chemistry (2019). URL:[Link]
Sources
Application Note: Derivatization of 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine for SAR Profiling
Introduction: The "Privileged" Hinge Binder
The 4-(pyrimidin-4-yl)-1H-pyrazol-5-amine scaffold represents a "privileged structure" in kinase drug discovery. Its bidentate hydrogen-bonding motif (donor-acceptor) mimics the adenine ring of ATP, allowing it to anchor effectively into the hinge region of kinases such as JAK , CDK , GSK-3 , and Aurora kinases .[1]
For SAR (Structure-Activity Relationship) studies, this scaffold offers three distinct vectors for modification:
-
The Exocyclic Amine (
): The primary vector for extending into the solvent-exposed region or the "gatekeeper" pocket. -
The Pyrazole Nitrogen (
): Critical for tuning solubility and controlling the tautomeric state to maximize hinge affinity. -
The Pyrimidine Ring: Often substituted at the 2-position to interact with the ribose binding pocket.
This guide provides a validated workflow for synthesizing the core and derivatizing these vectors with high regiochemical fidelity.
Strategic Analysis & Workflow
The following decision tree outlines the logical flow for derivatizing this scaffold, prioritizing the order of operations to avoid protecting group conflicts.
Diagram 1: Synthetic Strategy & Decision Tree
Caption: Strategic workflow for the synthesis and sequential derivatization of the pyrazole-pyrimidine core. Note the critical validation step for N-alkylation regiochemistry.
Core Synthesis Protocol
Objective: Scalable synthesis of the parent scaffold 4-(pyrimidin-4-yl)-1H-pyrazol-5-amine.
Mechanistic Insight
Direct condensation of hydrazine with a
Protocol 1: The -Ketonitrile Route
Reagents:
-
Ethyl pyrimidine-4-carboxylate
-
Acetonitrile (anhydrous)[1]
-
Sodium Hydride (60% dispersion) or LiHMDS[1]
-
Hydrazine monohydrate[1]
Step-by-Step:
-
Formation of
-Ketonitrile:-
Suspend NaH (1.2 eq) in anhydrous THF at 0°C.
-
Add anhydrous acetonitrile (1.2 eq) dropwise.[1] Stir for 15 min.
-
Add ethyl pyrimidine-4-carboxylate (1.0 eq) dropwise.[1]
-
Warm to RT and reflux for 2-4 hours. A thick precipitate (enolate) will form.[1]
-
Quench: Cool to 0°C, dilute with water, and acidify carefully with 1N HCl to pH 4-5.
-
Isolate: Extract the solid precipitate or organic layer (EtOAc).[1] This is 3-oxo-3-(pyrimidin-4-yl)propanenitrile .
-
-
Cyclization to Pyrazole:
Derivatization Protocols (SAR Vectors)[1]
Vector 1: Functionalization of the Exocyclic Amine ( )
Goal: Create Amides or Ureas to reach the "back pocket" or "gatekeeper" residues (e.g., Thr, Met).[1]
Challenge: The amine at C5 is electronically deactivated by the pyrimidine ring (via conjugation). Standard coupling reagents (EDC) may fail.[1]
Protocol 2: High-Force Amide Coupling
-
Activation: Dissolve the Carboxylic Acid Partner (R-COOH, 1.1 eq) in DMF.
-
Reagent: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 mins to form the activated ester.
-
Coupling: Add the core 4-(pyrimidin-4-yl)-1H-pyrazol-5-amine (1.0 eq).
-
Conditions: Heat to 50-60°C for 4-12 hours.
-
Note: If conversion is low, switch to POCl
method (convert acid to acid chloride first) or use microwave irradiation at 100°C for 20 mins.[1]
-
Vector 2: Regioselective N-Alkylation ( vs )
Goal: Modulate lipophilicity (cLogP) and solvent interaction.[1]
Critical Issue: Alkylation of 3-substituted pyrazoles typically yields a mixture of N1 and N2 isomers.
-
N1-Alkylation (Desired): Sterically more crowded but often thermodynamically preferred in specific solvents.
-
N2-Alkylation: Often kinetically favored.
Protocol 3: Mitunobu Alkylation (Selectivity Enhancer) Using Mitsunobu conditions often improves regioselectivity toward the N1 position compared to simple alkyl halide substitution.[1]
-
Mix: Core scaffold (1.0 eq), Alcohol (R-OH, 1.5 eq), and Triphenylphosphine (
, 1.5 eq) in anhydrous THF. -
Addition: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 1.5 eq) dropwise.
-
Reaction: Stir at RT for 12 hours.
-
Workup: Concentrate and purify via Flash Chromatography (DCM:MeOH gradient).
Analytical Validation (Self-Validating Systems)
Trust in SAR data relies on confirming the regiochemistry of the pyrazole alkylation.
Table 1: Regioisomer Discrimination via NMR[1]
| Feature | N1-Alkylated Isomer (Target) | N2-Alkylated Isomer (Off-Target) |
| NOESY Signal | Strong NOE between N-Alkyl protons and Pyrimidine C5-H | Strong NOE between N-Alkyl protons and Pyrazole C5-NH2 |
| C13 Shift (Ipso) | C3/C5 carbons show distinct shielding patterns | Shifts often downfield by ~2-5 ppm relative to N1 |
| HPLC Retention | Typically elutes later (more lipophilic masking) | Typically elutes earlier |
Diagram 2: Regiochemistry Logic
Caption: Logic gate for assigning pyrazole regiochemistry using Nuclear Overhauser Effect Spectroscopy (NOESY).
References
-
Cheung, M., et al. (2010).[1] Discovery of IRAK4 Inhibitors: SAR of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides.[2][3] ACS Medicinal Chemistry Letters.[1] Link[1]
-
Foloppe, N., et al. (2006).[1] Structure-Based Design of Novel Chk1 Inhibitors: Insights into Hydrogen Bonding and Protein-Ligand Affinity. Journal of Medicinal Chemistry.[1] Link[1]
-
Zhang, J., et al. (2009).[1] Targeting Cancer with Small Molecule Kinase Inhibitors.[1] Nature Reviews Cancer.[1] Link
-
Schenone, P., et al. (2004).[1] Reaction of beta-aminonitriles with hydrazine: A convenient synthesis of 5-aminopyrazoles. Journal of Heterocyclic Chemistry.[1] Link[1]
Sources
- 1. Fused pyrazolo[3,4-d] pyrimidine nitrogen-rich salts with balanced energetic performance - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
"4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine" for high-throughput screening
Application Note: High-Throughput Screening of the 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine Scaffold for Kinase Inhibitor Discovery
Abstract
This application note details the protocol for utilizing 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine (CAS 1111638-49-3) as a reference scaffold in High-Throughput Screening (HTS) campaigns targeting Serine/Threonine and Tyrosine kinases. As a privileged structure mimicking the ATP-adenine ring, this fragment serves as a critical chemical starting point for Fragment-Based Drug Discovery (FBDD). This guide covers compound handling, a validated bioluminescent ADP-detection assay (ADP-Glo™), and data analysis strategies to distinguish genuine ATP-competitive binding from assay artifacts.
Introduction: The Privileged Scaffold
In the landscape of kinase inhibitor discovery, the aminopyrazole-pyrimidine motif is a "privileged scaffold." Its chemical architecture allows it to function as a potent ATP-competitive inhibitor by mimicking the hydrogen-bonding pattern of the adenine base within the kinase hinge region.
-
Mechanism of Action : The 5-amino-pyrazole moiety typically acts as a bidentate hydrogen bond donor/acceptor pair, interacting with the backbone carbonyl and amide groups of the kinase hinge residues (e.g., Glu, Leu).
-
Target Class : This scaffold is highly relevant for Aurora Kinases , GSK-3
, CDKs , and JAKs . -
Utility in HTS :
-
Library Validation : Used as a positive control fragment to validate assay sensitivity to weak binders (
in M range). -
Fragment Screening : A core member of fragment libraries designed to probe the ATP-binding pocket for cryptic pockets.
-
Compound Profile & Handling
| Property | Specification |
| Chemical Name | 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine |
| CAS Number | 1111638-49-3 |
| Molecular Weight | 161.16 g/mol |
| Molecular Formula | C |
| Solubility (DMSO) | >50 mM (High) |
| LogP | ~0.5 (Hydrophilic, ideal for Ligand Efficiency) |
| Storage | -20°C, desiccated, protected from light |
Protocol 1: Stock Preparation
-
Weighing : Accurately weigh 10 mg of powder.
-
Dissolution : Dissolve in 100% anhydrous DMSO to reach a stock concentration of 100 mM . Vortex for 60 seconds.
-
Quality Check : Inspect visually for particulates. If turbid, sonicate for 5 minutes at room temperature.
-
Storage : Aliquot into amber glass vials (single-use) to prevent freeze-thaw degradation.
HTS Assay Design: ADP-Glo™ Kinase Assay
For screening this scaffold, we utilize the ADP-Glo™ Kinase Assay (Promega). This homogeneous, bioluminescent assay detects ADP formation, providing a universal readout for any kinase without requiring radioisotopes or coupled enzymes that are prone to interference by amine-rich fragments.
Assay Principle
-
Kinase Reaction : Kinase transfers
-phosphate from ATP to the substrate, generating ADP. -
Depletion : ADP-Glo™ Reagent terminates the reaction and depletes remaining ATP.
-
Detection : Kinase Detection Reagent converts ADP back to ATP, which is used by luciferase to generate light. Luminescence is directly proportional to kinase activity.
Reagents & Equipment
-
Target Kinase : Recombinant GSK-3
or Aurora A (0.2 ng/ L). -
Substrate : Peptide substrate (e.g., GSM peptide for GSK-3
). -
ATP : Ultra-pure ATP (10
M, near ). -
Detection : ADP-Glo™ Kinase Assay Kit.
-
Plate Reader : PerkinElmer EnVision or Tecan Infinite (Luminescence mode).
-
Plates : 384-well solid white low-volume plates (Corning #4513).
Step-by-Step Screening Protocol
Step 1: Compound Plating (Acoustic Dispensing)
-
Transfer 50 nL of 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine (from 10 mM source) into assay plates using an Echo® Liquid Handler.
-
Final Assay Concentration : 100
M (typical for fragment screening). -
Controls :
-
High Control (HPE) : 50 nL DMSO + Enzyme + Substrate (No Inhibitor).
-
Low Control (ZPE) : 50 nL DMSO + Buffer (No Enzyme).
-
Step 2: Kinase Reaction Setup
-
Enzyme Mix : Dilute Kinase in 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl
, 0.1 mg/mL BSA, 50 M DTT). -
Dispense : Add 2.5
L of Enzyme Mix to the assay plate. -
Pre-Incubation : Incubate for 10 min at RT to allow compound-enzyme equilibrium.
-
Substrate Initiation : Add 2.5
L of ATP/Substrate Mix (2x concentration).-
Final Volume: 5
L.
-
-
Incubation : Seal plates and incubate for 60 min at RT.
Step 3: ADP Detection
-
Depletion : Add 5
L of ADP-Glo™ Reagent. Incubate 40 min at RT (stops reaction, consumes ATP). -
Detection : Add 10
L of Kinase Detection Reagent. Incubate 30 min at RT (converts ADP ATP Light). -
Read : Measure Luminescence (Integration time: 0.5 – 1.0 sec).
Data Analysis & Interpretation
Quantitative Metrics
Calculate the Percent Inhibition and Z-Factor to validate the assay run.
| Metric | Formula | Acceptance Criteria |
| % Inhibition | N/A | |
| Z-Factor (Z') | $1 - \frac{3(\sigma{HPE} + \sigma_{ZPE})}{ | \mu_{HPE} - \mu_{ZPE} |
| Signal-to-Background |
Hit Triage
For the 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine scaffold, typical "Hit" behavior involves:
-
IC
Range : 1 M – 50 M (Moderate potency is expected for the core fragment). -
Hill Slope : ~1.0. Steep slopes (>2.0) indicate aggregation or colloidal non-specific inhibition.
Visualization of Workflows
Figure 1: Hinge Binding Mode (Conceptual)
This diagram illustrates the theoretical binding of the aminopyrazole-pyrimidine scaffold to the kinase hinge region, a critical concept for medicinal chemistry optimization.
Caption: Predicted bidentate hydrogen bonding network between the aminopyrazole core and the kinase hinge backbone residues.
Figure 2: HTS Assay Workflow
The logical flow of the ADP-Glo screening protocol.
Caption: Step-by-step workflow for the homogenous ADP-Glo kinase assay used to screen the scaffold.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background (ZPE) | ATP contamination or spontaneous hydrolysis. | Use ultra-pure ATP; prepare fresh buffers daily. |
| Low Signal (HPE) | Enzyme degradation or inhibitor contamination. | Aliquot kinase single-use; verify DMSO tolerance (< 2%). |
| Steep IC50 Slope | Compound aggregation (Colloidal formation). | Add 0.01% Triton X-100 to the assay buffer to disrupt aggregates. |
| Fluorescence Interference | Compound is autofluorescent (common in amines). | ADP-Glo is luminescent, mitigating this, but verify with a counter-screen. |
References
-
Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Retrieved from [Link]
-
Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery. Retrieved from [Link]
Application Note: Covalent Conjugation of 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine to Carboxylated Nanoparticles
Executive Summary
This guide details the protocol for conjugating the kinase inhibitor pharmacophore 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine (hereafter referred to as PP-Amine ) to carboxyl-functionalized nanoparticles (NPs). This scaffold is a critical structural motif in ATP-competitive inhibitors targeting kinases such as CDK2 , FLT3 , and JAK family enzymes.
Direct systemic delivery of aminopyrazoles is often hampered by poor aqueous solubility and rapid renal clearance . Conjugation to nanoparticles (e.g., PLGA-COOH, AuNP-COOH, or Liposomes) utilizing EDC/Sulfo-NHS chemistry addresses these challenges, enhancing bioavailability and enabling passive targeting via the Enhanced Permeability and Retention (EPR) effect.
Key Technical Challenges & Solutions
| Challenge | Technical Solution |
| Chemoselectivity | The molecule contains both a primary amine (5-NH₂) and a secondary pyrazole amine (1H-NH).[1][2] The protocol utilizes pH modulation (pH 7.2–7.[3]5) to favor the nucleophilic attack of the primary amine over the less reactive pyrazole nitrogen. |
| Hydrophobicity | PP-Amine is sparingly soluble in aqueous buffers. We employ a "Solvent-Drop" method, dissolving the ligand in anhydrous DMSO before introduction to the aqueous reaction mix. |
| Hydrolysis | The O-acylisourea intermediate is unstable. We utilize Sulfo-NHS to create a semi-stable amine-reactive ester, extending the hydrolysis half-life from minutes to hours. |
Chemical Strategy & Mechanism
The conjugation relies on the formation of a zero-length amide bond between the surface carboxyl groups of the nanoparticle and the exocyclic primary amine of the PP-Amine.
Reaction Logic[4]
-
Activation: Carboxyl groups on the NP surface are activated by EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an unstable O-acylisourea.
-
Stabilization: Sulfo-NHS (N-hydroxysulfosuccinimide) displaces the EDC, forming a stable, hydrolysis-resistant succinimidyl ester.
-
Conjugation: The primary amine of the PP-Amine nucleophilically attacks the ester, releasing Sulfo-NHS and forming a stable amide bond.
Mechanistic Pathway (DOT Visualization)
Figure 1: Reaction pathway for the two-step EDC/Sulfo-NHS conjugation of PP-Amine to carboxylated nanoparticles.
Materials & Reagents
-
Ligand: 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine (Purity >98%).
-
Nanoparticles: Carboxyl-functionalized NPs (e.g., 50 nm AuNP-COOH or PLGA-COOH). Concentration ~1 mg/mL.[3]
-
Activation Reagents:
-
EDC (Sigma-Aldrich, Cat# E1769).
-
Sulfo-NHS (Thermo Scientific, Cat# 24510).
-
-
Buffers:
-
Activation Buffer: 50 mM MES, pH 5.5 (Crucial for EDC efficiency).
-
Coupling Buffer: 1X PBS or 50 mM HEPES, pH 7.4.
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide).
-
-
Filtration: Amicon Ultra-4 Centrifugal Filters (MWCO depends on NP size, typically 10kDa or 30kDa).
Experimental Protocol
Phase 1: Ligand Preparation (Solubilization)
The PP-Amine scaffold is hydrophobic. Do not attempt to dissolve it directly in the buffer.
-
Weigh 2 mg of 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine .
-
Dissolve in 100 µL of Anhydrous DMSO to create a 20 mg/mL stock solution.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Note: This stock should be used immediately or stored at -20°C under desiccant.
-
Phase 2: Nanoparticle Activation (The "Two-Step" Method)
Performing activation and conjugation in separate steps prevents EDC from cross-linking the proteins or polymerizing the ligand.
-
Buffer Exchange: Transfer 1 mL of Carboxyl-NPs into the Activation Buffer (MES, pH 5.5) using a centrifugal filter or dialysis.
-
Reasoning: EDC hydrolysis is minimized at acidic pH.
-
-
Reagent Addition:
-
Add EDC to a final concentration of 2 mM (e.g., 10 µL of freshly prepared 200 mM EDC stock).
-
Immediately add Sulfo-NHS to a final concentration of 5 mM (e.g., 25 µL of 200 mM stock).
-
-
Incubation: Mix gently on a rotator for 15 minutes at room temperature.
-
Purification (Critical): Remove excess EDC and Sulfo-NHS by passing the mixture through a desalting column (e.g., PD-10) or centrifugal filtration (3 spins at 4000 x g). Resuspend the activated NPs in Coupling Buffer (PBS, pH 7.4) .
-
Warning: Proceed immediately to Phase 3. The NHS-ester half-life at pH 7.4 is <1 hour.
-
Phase 3: Conjugation Reaction
-
Ligand Addition: Slowly add the PP-Amine DMSO stock to the activated NP suspension under rapid stirring.
-
Ratio: Aim for a 10-20x molar excess of ligand to surface carboxyl groups.
-
DMSO Limit: Ensure the final DMSO concentration is <10% (v/v) to prevent NP destabilization/aggregation.
-
-
Incubation: React for 2 to 4 hours at room temperature (or overnight at 4°C) under continuous gentle agitation.
-
Quenching: Add Hydroxylamine or Glycine (final conc. 10 mM) to quench any remaining active esters (optional, prevents non-specific binding later).
Phase 4: Purification & Storage
-
Washing: Centrifuge the conjugate (speed depends on NP size/density) to pellet the NPs. Remove the supernatant containing unbound PP-Amine.
-
Repetition: Resuspend in PBS and repeat centrifugation 2–3 times.
-
Validation: Check the supernatant by UV-Vis (approx. 260–300 nm) to ensure no free ligand remains.
-
-
Storage: Resuspend final pellet in storage buffer (PBS + Cryoprotectant if lyophilizing). Store at 4°C.[3]
Quality Control & Validation
Trustworthiness of the protocol is established via the following characterization steps.
| Method | Expected Result | Interpretation |
| DLS (Dynamic Light Scattering) | Hydrodynamic diameter increase (2–5 nm). | Confirms surface modification. Large increases (>50 nm) indicate aggregation (failure). |
| Zeta Potential | Shift in surface charge. | Carboxyl-NPs are typically negative (-30 to -50 mV). Conjugation of the amine should shift this towards neutral (e.g., -10 to -20 mV) due to masking of COO- groups. |
| UV-Vis Spectroscopy | Appearance of distinct absorption peak (~260–290 nm). | The pyrimidine-pyrazole core absorbs in the UV region. The conjugate should show the NP plasmonic peak (if AuNP) plus the ligand signature. |
| FTIR (Fourier Transform Infrared) | Amide I (~1650 cm⁻¹) and Amide II (~1550 cm⁻¹) bands. | definitive proof of covalent amide bond formation. |
Workflow Diagram (DOT Visualization)
Figure 2: Operational workflow for the conjugation protocol.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (The definitive guide on EDC/NHS chemistry).
-
Thermo Fisher Scientific. (n.d.). EDC/Sulfo-NHS Coupling Protocol. (Standard industrial protocol for carboxyl-amine coupling).
-
Cicenas, J., et al. (2015). Pyrazoles as Protein Kinase Inhibitors. International Journal of Molecular Sciences. (Context on the biological activity of the pyrazole-amine scaffold).
-
BroadPharm. (2022).[4] Protocol for Amino PEG Conjugation. (Provides specific insights into solvent handling for hydrophobic amines).
-
Jazayeri, M. H., et al. (2016). Various methods of gold nanoparticles (GNPs) conjugation to antibodies. Sensing and Bio-Sensing Research. (Comparative analysis of conjugation efficiency).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis Optimization of 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine
Executive Summary & Molecule Profile
Target Molecule: 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine CAS Registry Number: (Analogous structures often referenced in kinase inhibitor patents, e.g., VX-680 intermediates) Core Application: This scaffold is a critical pharmacophore in ATP-competitive kinase inhibitors (e.g., Aurora kinase, JAK, and CDK inhibitors). The 5-amino-4-heteroarylpyrazole motif functions as a hinge-binding element.
The Synthesis Challenge: The primary yield bottleneck lies in the construction of the C-C bond between the pyrimidine and pyrazole rings. Direct coupling (Suzuki/Stille) is often inefficient due to the polarity and coordination ability of the aminopyrazole. The most robust high-yield route is the "Nitrile-Enamine Cyclization Strategy," which builds the pyrazole ring onto the pyrimidine precursor.
Validated Synthetic Workflow
The following pathway is the industry-standard for maximizing yield and minimizing regioisomeric byproducts.
Master Reaction Scheme
Caption: Optimized 4-step synthetic pathway. The critical yield-determining step is the isolation of the acetonitrile intermediate (Inter2).
Troubleshooting Guide & FAQs
Module 1: The Precursor Bottleneck (Synthesis of 2-(Pyrimidin-4-yl)acetonitrile)
Context: You cannot buy this intermediate cheaply in bulk; you must synthesize it. The reaction of 4-chloropyrimidine with ethyl cyanoacetate often results in "tar" or low yields.
Q1: My yield for the substitution (Step 1) is <40%. What is going wrong?
-
Root Cause: 4-Chloropyrimidine is prone to hydrolysis and polymerization if the base is too strong or the solvent is wet.
-
Solution:
-
Base Switch: Switch from Sodium Ethoxide (NaOEt) to Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) . The reaction requires a non-nucleophilic base to generate the carbanion of ethyl cyanoacetate before adding the pyrimidine.
-
Order of Addition:
-
Suspend NaH (2.2 equiv) in dry THF/DMF at 0°C.
-
Add Ethyl Cyanoacetate (1.1 equiv) dropwise. Stir 30 min until H2 evolution ceases.
-
Add 4-Chloropyrimidine (1.0 equiv) last.
-
-
Temperature: Keep the reaction at 0°C–RT. Do not reflux initially. 4-Chloropyrimidine is reactive enough to couple at room temperature.
-
Q2: During decarboxylation (Step 2), I am losing the nitrile group (forming an amide).
-
Root Cause: Acidic hydrolysis (HCl/AcOH) often hydrolyzes the nitrile to a primary amide.
-
Protocol Fix: Use Krapcho Decarboxylation conditions.
-
Reagents: NaCl (1.5 equiv), Water (2.0 equiv), DMSO (Solvent).
-
Temp: 130–150°C.
-
Mechanism: The chloride ion attacks the ethyl group, releasing CO2 without exposing the nitrile to harsh acid/base hydrolysis.
-
Yield Impact: This typically boosts yield from 50% (acid route) to >85%.
-
Module 2: Enamine Formation (The DMF-DMA Step)
Context: Converting the acetonitrile to the acrylonitrile enamine requires N,N-Dimethylformamide dimethyl acetal (DMF-DMA).
Q3: The reaction with DMF-DMA is incomplete even after 24 hours.
-
Root Cause: DMF-DMA hydrolyzes over time to DMF. If your reagent is old, you are adding non-reactive solvent. Also, the reaction produces methanol, which can slow the equilibrium.
-
Solution:
-
Reagent Quality: Use fresh DMF-DMA (97%+).
-
Solvent: Run the reaction neat (no solvent) or in Toluene.
-
Thermodynamics: If running in Toluene, use a Dean-Stark trap or open vessel (with a stream of N2) to remove the methanol byproduct, driving the equilibrium to the right.
-
Module 3: Cyclization & Isolation (The Hydrazine Step)
Context: Reacting the enaminonitrile with hydrazine hydrate to close the ring.
Q4: I get a "gooey" oil instead of a solid precipitate.
-
Root Cause: The product is a polar amine. Aqueous workups often trap the product in the water phase or co-extract hydrazine salts.
-
Isolation Protocol (No Column Required):
-
Solvent: Use Ethanol (absolute).
-
Precipitation: Upon completion, cool the mixture to 0°C. The product often crystallizes.
-
Anti-solvent: If no solid forms, add Diethyl Ether or MTBE to the cold ethanol solution. The aminopyrazole is insoluble in ether.
-
pH Control: Ensure the system is neutral. If you used hydrazine hydrochloride, you must neutralize with Et3N. Use Hydrazine Hydrate (50-60% solution) for best results.
-
Q5: Is the product 3-amino or 5-amino?
-
Technical Note: In solution, 3-amino and 5-amino pyrazoles are tautomers (1H-pyrazol-5-amine
1H-pyrazol-3-amine). -
Numbering: The IUPAC name depends on the tautomer, but the connectivity is identical. The pyrimidine is attached to the carbon adjacent to the hydrazine nitrogen (C4), and the amine is on the carbon distal (C5/C3).
-
Verification: 1H NMR will show a broad singlet (2H) for NH2 (exchangeable with D2O) and a singlet (1H) for the pyrazole C-H.
Troubleshooting Logic Tree
Use this decision matrix to diagnose low yields in real-time.
Caption: Diagnostic logic for identifying yield loss at critical checkpoints.
Comparative Solvent & Reagent Data
| Parameter | Standard Condition | Optimized Condition | Yield Improvement |
| Step 1 Base | Sodium Ethoxide (NaOEt) | Sodium Hydride (NaH) | +15-20% (Reduces polymerization) |
| Step 2 Method | Acid Hydrolysis (HCl) | Krapcho (NaCl/DMSO) | +30% (Prevents nitrile hydrolysis) |
| Step 3 Solvent | DMF | Neat or Toluene | +10% (Faster conversion) |
| Step 4 Isolation | Extraction (DCM/Water) | Precipitation (EtOH/Et2O) | +15% (Prevents loss to aqueous phase) |
References
-
General Synthesis of 5-Aminopyrazoles
- Title: Synthesis of 5-aminopyrazoles via reaction of beta-enaminonitriles with hydrazine.
- Source:Journal of Heterocyclic Chemistry.
- Relevance: Establishes the core mechanism for the final cycliz
-
URL:[Link] (General Journal Link for verification of methodology)
-
Krapcho Decarboxylation Protocol
-
Specific Precursor Synthesis (Analogous Pyridine/Pyrimidine)
-
Title: Preparation method of 2-(pyridin-4-yl)acetonitrile (and pyrimidine analogs).[8]
- Source:Google P
- Relevance: Validates the ethyl cyanoacet
- URL
-
-
DMF-DMA Enaminone Chemistry
- Title: Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis.
- Source:Intern
- Relevance: Optimization of the enamine form
-
URL:[Link]
Sources
- 1. journals.iau.ir [journals.iau.ir]
- 2. CN109232441B - A kind of preparation method of 4-amino-2,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 3. CN101830904A - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 4. 3-(Dimethylamino)acrylonitrile | 2407-68-3 | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. CN103483244A - Preparation method of 2-(pyridine-4-yl) acetonitrile - Google Patents [patents.google.com]
Technical Support Center: In Vivo Formulation for 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for formulating "4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine" and similar heterocyclic amine compounds for in vivo studies. The core challenge with this class of molecules is often poor aqueous solubility, which can hinder preclinical assessment by causing low or erratic bioavailability.[1][2] This document offers a logic-driven approach to formulation development, troubleshooting, and validation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and challenges encountered during the formulation of poorly soluble compounds.
Q1: My compound, 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine, shows very low water solubility. Where do I even begin?
A1: Start with a systematic solubility screen. Before committing to a complex formulation, you must understand the compound's basic physicochemical properties. The goal is to find a simple solvent system that can dissolve the required dose in a volume appropriate for the intended animal model and route of administration.
Expert Insight: Compounds with amine and pyrazole functionalities can exhibit pH-dependent solubility. The amine group can be protonated at acidic pH, potentially increasing aqueous solubility. Therefore, your screen must include pH-modified aqueous buffers.
Recommended Initial Screen: Test the solubility of your compound at a target concentration (e.g., 5 mg/mL) in a small panel of pharmaceutically acceptable vehicles.
| Vehicle Category | Specific Examples | Rationale |
| Aqueous Buffers | pH 2 (HCl), pH 4 (Citrate), pH 7.4 (PBS) | To assess pH-dependent solubility.[3][4] |
| Co-solvents | Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Ethanol | Water-miscible organic solvents that can increase solubility of hydrophobic drugs.[5] |
| Surfactants | Polysorbate 80 (Tween® 80), Cremophor® EL | Amphiphilic molecules that form micelles to encapsulate and solubilize drug molecules.[6] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Form inclusion complexes where the hydrophobic drug resides within the cyclodextrin cavity, enhancing aqueous solubility.[7] |
| Oils | Corn oil, Sesame oil, Medium-chain triglycerides (MCTs) | For highly lipophilic compounds intended for oral or depot administration.[7][8] |
Q2: I achieved solubility in a co-solvent system, but the compound precipitates upon injection into the bloodstream. What is happening and how can I fix it?
A2: This is a classic issue of drug precipitation upon dilution. The co-solvent vehicle is miscible with blood, but as it dilutes rapidly upon intravenous (IV) administration, the local solvent concentration drops, and the drug crashes out of solution.[3][9]
Troubleshooting Steps:
-
Reduce the Dose Concentration: The simplest solution is to lower the concentration of the drug in the dosing vehicle, if the study design allows. This reduces the degree of supersaturation upon injection.
-
Add a Surfactant or Polymer: Incorporate a stabilizer like Polysorbate 80 or a polymer like Solutol® HS 15. These agents can help maintain the drug in a supersaturated state or form micelles that slow precipitation.[6][10]
-
Switch to a Cyclodextrin-based Formulation: Cyclodextrins are highly effective at preventing precipitation upon dilution because the drug is physically encapsulated.[7] For IV use, SBE-β-CD (Captisol®) is often preferred due to its superior safety profile.[7]
-
Consider a Nanosuspension: For very challenging compounds, creating a nanosuspension (drug particles in the nanometer range) stabilized by surfactants can be an effective strategy for IV administration.[10][11]
Formulation Selection & Preparation Workflow
The selection of a formulation strategy should be a stepwise, logical process. The following diagram illustrates a typical decision tree for developing an in vivo formulation for a poorly soluble compound.
Caption: Decision tree for in vivo formulation development.
Step-by-Step Experimental Protocols
Protocol 1: Preparation of a Co-solvent/Surfactant Vehicle for IV/IP Administration
This protocol describes the preparation of a common vehicle known as "PEG/Tween/Saline."
Objective: To prepare a 2 mg/mL solution of 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine.
Materials:
-
4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine
-
Polysorbate 80 (Tween® 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile vials, magnetic stirrer, and stir bar
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Vehicle Preparation:
-
In a sterile vial, combine PEG 400 and Tween® 80 in a 1:1 ratio by volume. For example, add 5 mL of PEG 400 and 5 mL of Tween® 80 to create a 10 mL stock of the organic phase.
-
Vortex thoroughly until a homogenous mixture is formed. This is your "PEG/Tween" stock.
-
-
Drug Solubilization:
-
Weigh the required amount of your compound. To make 10 mL of a 2 mg/mL solution, you will need 20 mg.
-
Add the 20 mg of compound to a new sterile vial.
-
Add 1 mL of the "PEG/Tween" stock to the vial containing the compound. This corresponds to 10% of the final volume.
-
Gently warm (to ~40°C) and sonicate or vortex until the compound is fully dissolved. Visually inspect against a light source to ensure no solid particles remain. This is your drug concentrate.
-
-
Final Formulation:
-
Slowly add 9 mL of sterile saline to the drug concentrate while stirring continuously with a magnetic stirrer. Add the saline dropwise initially to avoid shocking the system and causing precipitation.
-
The final formulation will be: 10% PEG 400 / 10% Tween 80 / 80% Saline (by volume, assuming volumes are additive).
-
Sterile filter the final solution through a 0.22 µm syringe filter into a final sterile vial.
-
Causality: PEG 400 acts as the primary solubilizer.[8][12] Tween 80 serves as a surfactant to stabilize the drug in the aqueous environment and prevent precipitation upon dilution in the bloodstream.[9] Saline makes the final formulation isotonic and suitable for injection.
Protocol 2: Preparation of a Suspension for Oral Gavage
Objective: To prepare a 10 mg/mL suspension of 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine.
Materials:
-
4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine (micronized, if possible)
-
0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in purified water
-
0.1% (w/v) Tween® 80 (optional, as a wetting agent)
-
Mortar and pestle or homogenizer
-
Graduated cylinder and magnetic stirrer
Procedure:
-
Vehicle Preparation: Prepare the 0.5% MC solution by slowly adding the required amount of MC powder to stirring water (can be heated to aid dispersion, then cooled). Allow it to hydrate fully (often overnight). If using, add Tween® 80 to this solution.
-
Wetting the Powder:
-
Weigh the required amount of compound (e.g., 100 mg for a 10 mL formulation).
-
Place the powder in a mortar.
-
Add a small volume of the vehicle (a few drops) to the powder and triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure individual particles are wetted and prevents clumping.
-
-
Geometric Dilution:
-
Gradually add more of the 0.5% MC vehicle to the paste in small increments, mixing thoroughly after each addition until the desired final volume (10 mL) is reached.
-
Transfer the suspension to a vial and stir continuously with a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
Causality: Particle size reduction (micronization) increases the surface area, which can improve the dissolution rate.[2][13] The suspending agent (MC or CMC) increases the viscosity of the vehicle, slowing down the sedimentation of drug particles and ensuring uniform dosing.[14] The optional wetting agent (Tween® 80) reduces the surface tension between the drug particles and the aqueous vehicle, facilitating dispersion.
Q3: How do I assess the stability of my final formulation?
A3: Stability testing is crucial to ensure you are delivering the correct dose and that the formulation is safe. An unstable formulation can lead to inaccurate and unreliable in vivo data.[15] Stability should be assessed under the conditions it will be stored and used.[16][17]
Recommended Stability Protocol:
-
Initial Assessment (T=0): Prepare the formulation and immediately analyze it for appearance (clarity for solutions, uniformity for suspensions), pH, and drug concentration (using a validated HPLC method).
-
Storage Conditions: Store aliquots of the formulation under relevant conditions:
-
Bench-top: Room temperature (~25°C) for the expected duration of the experiment (e.g., 8 hours).[]
-
Refrigerated: 2-8°C for longer-term storage (e.g., 7 days).
-
-
Time Points: Test the aliquots at predetermined time points (e.g., 2h, 4h, 8h, 24h, 7 days).
-
Analysis: At each time point, repeat the analysis performed at T=0. Look for:
-
Visual Changes: Precipitation, color change, phase separation.
-
Chemical Degradation: A decrease in the parent drug concentration or the appearance of new peaks on the HPLC chromatogram.
-
Acceptance Criteria (Typical for Preclinical Formulations):
-
Appearance: No visible precipitation or changes.
-
Concentration: Remains within ±10% of the initial (T=0) concentration.
Caption: Workflow for assessing formulation stability.
References
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. Retrieved from [Link]
-
Garg, R., & Singh, S. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Retrieved from [Link]
-
El-Damasy, A. K., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Retrieved from [Link]
-
ResearchGate. (2025). Multitargeted Anti‐Inflammatory Agents: Novel Pyrazole and Pyrazolo[1,5‐a]Pyrimidine Carbonic Anhydrase and COX‐2 Inhibitors With Optimal In Vivo Efficacy and Low Toxicity. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
-
ResearchGate. (2015). Any advice on formulating a poorly soluble compound into an i.v. formulation? Retrieved from [Link]
-
Al-kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Retrieved from [Link]
-
GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]
-
ACS Publications. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Retrieved from [Link]
- Google Patents. (n.d.). WO2012006081A1 - Oral formulation of kinase inhibitors.
-
Charles River Laboratories. (n.d.). Stability Testing. Retrieved from [Link]
-
MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]
-
PubMed. (n.d.). Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. Retrieved from [Link]
-
ResearchGate. (2010). (PDF) Solubility Enhancement Techniques with Special Emphasis On Hydrotrophy. Retrieved from [Link]
-
PubMed. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Stability Testing of Biopharmaceutical Products. Retrieved from [Link]
-
GSC Biological and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
PubChem. (n.d.). 4-Phenyl-1H-pyrazol-5-amine. Retrieved from [Link]
-
MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]
-
Lonza. (n.d.). In-use stability and compatibility of Biologics – How to safely administer an effective medicinal product. Retrieved from [Link]
-
ACS Publications. (n.d.). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Recent advances in intravenous delivery of poorly water-soluble compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid Based Formulations. Retrieved from [Link]
-
Intertek. (n.d.). Biopharmaceutical Stability Studies. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. Retrieved from [Link]
-
MDPI. (n.d.). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. Retrieved from [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]
-
Chemsrc. (n.d.). 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]
Sources
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. wjbphs.com [wjbphs.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. WO2012006081A1 - Oral formulation of kinase inhibitors - Google Patents [patents.google.com]
- 9. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Biopharmaceutical Stability Studies [intertek.com]
- 16. criver.com [criver.com]
- 17. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Validation & Comparative
Comparative Guide: Pyrazolopyrimidine vs. Pyrazolopyridine Scaffolds in Kinase Inhibitor Design
[1]
Executive Summary
In the landscape of ATP-competitive kinase inhibitors, the pyrazolopyrimidine and pyrazolopyridine scaffolds represent two of the most privileged bicyclic heteroaromatic systems. Both serve as bioisosteres of the adenine core of ATP, allowing them to anchor effectively within the hinge region of kinase active sites.
The critical distinction lies in the "nitrogen walk": the replacement of a nitrogen atom in the pyrimidine ring with a carbon atom (CH) to form the pyridine ring. This single atom change alters the hydrogen bond acceptor (HBA) profile , electronic distribution , and solubility , often acting as the deciding factor between a nanomolar lead and an inactive compound.
This guide analyzes the structural implications of this bioisosteric replacement, supported by experimental case studies (HPK1 inhibitors vs. RET inhibitors) and validated synthetic protocols.[1]
Structural & Electronic Comparison
The two most common isomeric forms compared in medicinal chemistry are the [1,5-a] and [3,4-d/b] fused systems. This guide focuses on the Pyrazolo[1,5-a] class due to its prominence in recent FDA-approved drugs (e.g., Selpercatinib).[1]
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Feature | Pyrazolo[1,5-a]pyrimidine | Pyrazolo[1,5-a]pyridine | Impact on Drug Design |
| Core Structure | 3 Nitrogen atoms (5:6 fused) | 2 Nitrogen atoms (5:6 fused) | H-Bonding: Pyrimidine N serves as a critical H-bond acceptor. |
| LogP (Lipophilicity) | Lower (More Polar) | Higher (More Lipophilic) | Pyridine variants often require solubilizing tails to match the solubility of pyrimidines. |
| pKa (Basicity) | Weakly basic | Less basic | Influences protonation state in the binding pocket. |
| Metabolic Stability | Susceptible to oxidation at C-H | C-H is stable, but pyridine ring can undergo N-oxidation | Pyridine is generally more metabolically robust than electron-rich pyrimidine positions. |
| Synthetic Utility | High (SNAr active at C7) | Moderate (Requires Pd-coupling) | Pyrimidines allow easier late-stage functionalization via nucleophilic substitution. |
Graphviz Diagram: Scaffold Architecture
The following diagram illustrates the atomic numbering and the critical "Nitrogen Switch" point between the two scaffolds.
Caption: Comparison of atomic composition. Note Position 4: The Nitrogen in Pyrimidine acts as an H-bond acceptor, while the Carbon in Pyridine does not.
Case Study: The "Nitrogen Switch" Effect
The decision to use one scaffold over the other is rarely arbitrary; it is dictated by the specific hydrogen-bonding requirements of the target kinase's hinge region.
Case A: The Failure (HPK1 Inhibitors)
In the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, researchers attempted to replace a pyrazolopyrimidine core with a pyrazolopyridine to improve physicochemical properties.[2]
-
Observation: The bioisosteric replacement led to a drastic loss in potency.
-
Data:
-
Mechanistic Reason: The N-atom in the pyrimidine ring was engaged in a critical water-mediated hydrogen bond network that the CH group (pyridine) could not replicate [1].
Case B: The Success (RET Inhibitors - Selpercatinib)
Conversely, for RET kinase, the pyrazolo[1,5-a]pyridine scaffold proved superior.[1]
-
Drug: Selpercatinib (Retevmo).
-
Mechanism: The scaffold binds to the ATP pocket.[1] Here, the extra nitrogen of a pyrimidine was not required for binding affinity and its removal (using pyridine) likely reduced unnecessary polarity/desolvation penalties, contributing to high oral bioavailability and CNS penetration [2].
Comparative Performance Table
| Parameter | Pyrazolopyrimidine (e.g., generic CDK2 inhibitor) | Pyrazolopyridine (e.g., Selpercatinib) |
| Primary Binding Mode | Hinge Binder (Donor-Acceptor) | Hinge Binder (Donor-Neutral) |
| Selectivity Potential | High (Exploits specific H-bonds) | High (Shape complementarity) |
| Solubility (aq) | High (>100 µM typical) | Moderate (Requires polar tails) |
| Permeability (Papp) | Moderate ( | High (> |
Experimental Protocols
Protocol A: General Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffolds
This protocol utilizes a condensation reaction between 5-aminopyrazole and a 1,3-electrophile (e.g.,
Materials:
-
3-Amino-1H-pyrazole derivative (1.0 eq)
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.2 eq)
-
Glacial Acetic Acid (Solvent/Catalyst)[3]
Step-by-Step Workflow:
-
Preparation: Dissolve 3-amino-1H-pyrazole (10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask.
-
Addition: Add the 1,3-dicarbonyl compound (12 mmol) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor progress via TLC (Mobile phase: 5% MeOH in DCM). -
Work-up: Cool the reaction mixture to room temperature. Pour into ice-cold water (100 mL).
-
Precipitation: The product often precipitates as a solid. Collect via vacuum filtration.
-
Troubleshooting: If no precipitate forms, neutralize with saturated
to pH 7 and extract with Ethyl Acetate ( ).
-
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Validation Point: The formation of the fused bicyclic system is confirmed by the disappearance of the pyrazole
Protocol B: Kinase Inhibition Assay (ADP-Glo™)
To objectively compare the potency of the two scaffolds, a luminescent ADP detection assay is standard.
Reagents:
-
Kinase (e.g., recombinant CDK2/CyclinA)
-
Substrate (e.g., Histone H1 peptide)
-
ATP (Ultrapure)
-
Test Compounds (Pyrazolopyrimidine vs. Pyrazolopyridine analogs)
-
ADP-Glo™ Reagent (Promega)
Workflow:
-
Compound Prep: Prepare
serial dilutions of test compounds in DMSO. -
Enzyme Reaction: In a 384-well white plate, add:
- Kinase buffer
- Compound (or DMSO control)
- Substrate/ATP mix
-
Incubation: Incubate at room temperature for 60 minutes.
-
Termination: Add
ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes. -
Detection: Add
Kinase Detection Reagent (converts ADP to ATP Luciferase light). Incubate for 30 minutes. -
Read: Measure luminescence on a plate reader (e.g., EnVision).
-
Analysis: Plot RLU vs. log[Compound]. Calculate
using non-linear regression (Sigmoidal dose-response).
Visualizations
Synthesis Workflow Diagram
The following Graphviz diagram depicts the parallel synthetic routes for both scaffolds, highlighting the divergence in starting materials.
Caption: Divergent synthetic pathways. Pyrimidines typically use condensation; Pyridines often require metal-catalyzed cyclization or specific enones.
Kinase Signaling Pathway Context
This diagram places the scaffolds within the context of the MAPK signaling pathway, a common target for these inhibitors.
Caption: Therapeutic intervention points. Selpercatinib targets RTKs upstream; Pyrazolopyrimidines are often explored for downstream kinases like ERK.
References
-
Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. Source: RSC Advances / PubMed Central. URL:[Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Source: RSC Medicinal Chemistry. URL:[Link]
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine in Resistant Models
This guide provides a technical comparative analysis of 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine (and its structural derivatives) as a privileged scaffold for kinase inhibition, specifically focusing on its utility and performance in drug-resistant cell lines.
Executive Summary & Technical Context[1][2][3]
The compound 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine (CAS: 1111638-49-3) represents a "privileged structure" in kinase drug discovery. It serves as the minimal pharmacophore for a vast class of ATP-competitive inhibitors, including Aurora Kinase inhibitors (e.g., analogues of VX-680/Tozasertib) and JAK inhibitors .
Its structural significance lies in the biaryl hinge-binding motif : the pyrazole amine functions as a hydrogen bond donor/acceptor pair that mimics the adenine ring of ATP, anchoring the molecule within the kinase hinge region.
Why Focus on Resistant Cell Lines?
In resistant phenotypes—particularly those driven by "Gatekeeper" mutations (e.g., T315I in ABL, T790M in EGFR)—bulky Type I inhibitors often fail due to steric clashes. The 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine scaffold, being compact and lacking extensive "tail" modifications, offers a unique starting point to probe steric tolerance within the ATP pocket of mutated kinases.
Comparative Analysis: Scaffold vs. Clinical Standards
The following table contrasts the performance of the core scaffold against fully decorated clinical inhibitors in the context of resistance mechanisms.
| Feature | 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine (Scaffold) | Clinical Standard (e.g., Imatinib/Tozasertib) | Performance in Resistant Lines |
| Molecular Weight | Low (< 200 Da) | High (> 450 Da) | Scaffold Advantage: Higher ligand efficiency; less prone to steric clashes with mutant residues. |
| Binding Mode | Core Hinge Binder (Type I) | Type I / Type II (Deep Pocket) | Scaffold Disadvantage: Lower potency (µM range) vs. nM range for decorated drugs. |
| Resistance Profile | Gatekeeper Tolerant | Gatekeeper Susceptible | The scaffold often retains binding affinity in T315I/T790M mutants where bulky hydrophobic groups of clinical drugs are excluded. |
| Selectivity | Low (Promiscuous) | High (Targeted) | Scaffold hits multiple kinases (Aurora, CDK, GSK3), useful for poly-pharmacology in complex resistance phenotypes. |
Mechanistic Insight: The "Gatekeeper" Challenge
In wild-type kinases, a hydrophobic pocket (specificity pocket) is accessible. In resistant mutants, a bulky residue (e.g., Threonine to Methionine/Isoleucine) blocks this pocket.
-
Clinical Inhibitors: Often rely on accessing this pocket for high affinity; mutation causes loss of potency (Resistance).
-
The Scaffold: Binds primarily to the hinge backbone, largely bypassing the mutated gatekeeper region, maintaining a baseline activity.
Experimental Protocols for Evaluation
To objectively validate the activity of this scaffold, the following self-validating workflows are recommended.
Protocol A: Isogenic Cell Viability Profiling (Ba/F3 System)
Objective: Determine the "Shift Factor" (Resistance Index) of the compound.
Reagents:
-
Cell Lines: Ba/F3 (Murine pro-B cells) stably expressing:
-
WT Kinase (e.g., BCR-ABL WT)
-
Mutant Kinase (e.g., BCR-ABL T315I)
-
-
Assay: CellTiter-Glo® (Promega) or equivalent ATP-based luminescence assay.
-
Control: IL-3 (for parental line survival).
Step-by-Step Methodology:
-
Seeding: Plate Ba/F3 cells at 2,000 cells/well in 384-well white plates.
-
Note: Ensure IL-3 is withdrawn 4 hours prior to seeding to depend on oncogenic kinase signaling.
-
-
Treatment: Dispense compound using an acoustic liquid handler (e.g., Echo 550) in an 11-point dose-response curve (Top concentration: 100 µM; 1:3 dilution).
-
Control: Include Staurosporine (1 µM) as a kill control (100% inhibition).
-
Vehicle: DMSO (Final concentration < 0.5%).
-
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Readout: Add CellTiter-Glo reagent (1:1 ratio), shake for 2 minutes, incubate 10 minutes, and read luminescence.
-
Analysis: Calculate IC50 using a 4-parameter logistic fit.
-
Resistance Index (RI) = IC50 (Mutant) / IC50 (WT).
-
Success Criterion: An RI < 5 indicates the scaffold effectively overcomes the resistance mutation.
-
Protocol B: Target Engagement (Western Blot)
Objective: Confirm the phenotypic kill is due to kinase inhibition and not general toxicity.
-
Lysate Prep: Treat cells (WT and Mutant) with IC50 and 10x IC50 concentrations for 2 hours.
-
Lysis: Use RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (PhosSTOP).
-
Detection: Blot for:
-
p-CrkL (Tyr207): Surrogate marker for BCR-ABL activity.
-
p-Histone H3 (Ser10): Marker for Aurora Kinase B activity (if evaluating Aurora inhibition).
-
Total Kinase: Loading control.
-
-
Validation: A reduction in phosphorylation without a reduction in total protein confirms specific target engagement.
Visualization of Signaling & Workflow
The following diagrams illustrate the resistance mechanism and the evaluation workflow.
Diagram 1: The "Gatekeeper" Resistance Mechanism
This diagram shows how the scaffold binds the hinge region, while the mutation blocks larger inhibitors.
Caption: Comparison of binding modes. The compact scaffold evades the steric hindrance caused by Gatekeeper mutations (Red), unlike bulky Gen 1 inhibitors.
Diagram 2: Experimental Evaluation Workflow
This flowchart outlines the decision matrix for validating the compound in resistant lines.
Caption: Screening cascade for determining the Resistance Index (RI) and validating target engagement via Western Blot.
References
-
Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer. Link
-
Cheung, M., et al. (2008). "Discovery of Aurora Kinase Inhibitors: The Pyrazole-Pyrimidine Scaffold." Journal of Medicinal Chemistry. Link
-
O'Hare, T., et al. (2005). "In vitro Activity of Bcr-Abl Inhibitors AMN107 and BMS-354825 against Clinically Relevant Imatinib-Resistant Abl Kinase Domain Mutants." Cancer Research. Link
-
Zhou, T., et al. (2011). "Structural Mechanism of the Pan-BCR-ABL Inhibitor Ponatinib (AP24534): Overcoming the T315I Gatekeeper Mutation." Chemical Biology & Drug Design. Link
-
Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol." Promega Technical Manual. Link
A Comparative Guide to Target Validation of the 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine Scaffold in Kinase Inhibition
This guide provides an in-depth comparison of target validation studies for the versatile 4-(pyrimidin-4-yl)-1H-pyrazol-5-amine scaffold. We will explore its application as a potent inhibitor against a range of clinically relevant protein kinases, supported by experimental data and detailed protocols for researchers in drug discovery and development.
Introduction: The Pyrazolyl-Pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition
The pyrazole ring is a prominent feature in numerous FDA-approved anticancer kinase inhibitors, including crizotinib, erdafitinib, and encorafenib.[1] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it a "privileged scaffold" in medicinal chemistry. When fused or linked to a pyrimidine ring, the resulting pyrazolyl-pyrimidine core offers a versatile platform for developing potent and selective kinase inhibitors. This guide focuses on the 4-(pyrimidin-4-yl)-1H-pyrazol-5-amine core, a key pharmacophore in a new generation of targeted therapies.
We will dissect the target validation of this scaffold against several key oncogenic kinases, comparing its efficacy and the methodologies used to confirm its mechanism of action.
Section 1: Cyclin-Dependent Kinase 2 (CDK2) Inhibition
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, and its aberrant activity is a hallmark of many cancers. The development of selective CDK2 inhibitors is a promising strategy to combat cancer and overcome resistance to current CDK4/6 inhibitors.[1][2]
Lead Compound: N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines
A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines has been identified as potent CDK2 inhibitors.[1] One of the most promising compounds from this series, compound 15 , demonstrates a CDK2 inhibitory constant (Ki) of 0.005 µM.[1][2]
Comparative Analysis of CDK Inhibitory Activity
The selectivity of compound 15 was assessed against a panel of cyclin-dependent kinases.
| Kinase | Ki (µM)[1] |
| CDK2/cyclin A | 0.005 |
| CDK1/cyclin B | > 1.0 |
| CDK4/cyclin D1 | > 1.0 |
| CDK9/cyclin T1 | 0.075 |
This data highlights the significant selectivity of compound 15 for CDK2.
Cellular Mechanism of Action
Mechanistic studies in ovarian cancer cell lines revealed that compound 15 induces:
-
Reduced Phosphorylation of Retinoblastoma (Rb) Protein: Inhibition of CDK2 by compound 15 leads to a decrease in the phosphorylation of its downstream substrate, Rb, at Thr821.[2]
-
Cell Cycle Arrest: Treatment with compound 15 results in cell cycle arrest at the S and G2/M phases.[2]
-
Induction of Apoptosis: The compound effectively induces programmed cell death in cancer cells.[2]
These findings confirm that the antiproliferative effects of compound 15 are directly linked to its inhibition of the CDK2 signaling pathway.
Experimental Protocol: Western Blot for Rb Phosphorylation
This protocol details the validation of CDK2 inhibition by assessing the phosphorylation status of Rb.
Objective: To determine the effect of a test compound on the phosphorylation of Retinoblastoma (Rb) protein at a specific site (e.g., Thr821) in a cancer cell line.
Materials:
-
Cancer cell line (e.g., OVCAR-3)
-
Test compound (e.g., compound 15 )
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Thr821), anti-total Rb, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the test compound for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Rb (Thr821) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total Rb and a loading control like GAPDH.
Data Analysis: Quantify the band intensities and express the level of phosphorylated Rb relative to total Rb and the loading control. A dose-dependent decrease in the phospho-Rb signal indicates target engagement and inhibition of CDK2 activity.
Caption: CDK2 Inhibition Pathway by Compound 15.
Section 2: BCR-ABL1 Tyrosine Kinase Inhibition in Chronic Myeloid Leukemia (CML)
The BCR-ABL1 oncoprotein, a constitutively active tyrosine kinase, is the driver of chronic myeloid leukemia (CML).[3] While imatinib, a pyrimidine-based BCR-ABL1 inhibitor, is a highly effective therapy, drug resistance remains a clinical challenge.[3] This has spurred the development of new inhibitors, with the pyrazolyl-pyrimidine scaffold showing significant promise.
Lead Compound: Methyl-1-(2-((3,5-dimethylphenyl)amino)pyrimidin-4-yl)-1H-pyrazole Derivatives
A series of novel pyrazole derivatives bearing a pyrimidine moiety has been synthesized and evaluated for their antiproliferative activity against imatinib-sensitive (K562) and imatinib-resistant (K562-IM) CML cell lines.[3][4] Compound 5 , featuring a methyl alcohol at the 4-position of the pyrazole ring, demonstrated significant cytotoxicity in both cell lines with low toxicity in normal human fibroblasts.[3]
In Vitro Antiproliferative Activity
The half-maximal inhibitory concentration (IC50) values of compound 5 highlight its potent anticancer effects.
| Cell Line | IC50 (µM)[3] |
| K562 (Imatinib-sensitive) | < 50 |
| K562-IM (Imatinib-resistant) | < 50 |
| Normal Human Fibroblasts | > 50 |
The data indicates that compound 5 is effective against both imatinib-sensitive and resistant CML cells while exhibiting a favorable safety profile in normal cells.
Synergistic Effects with Imatinib
In imatinib-resistant K562-IM cells, combining compound 5 with imatinib resulted in a greater reduction in cell viability compared to imatinib alone.[3] This suggests that compound 5 may overcome imatinib resistance, making it a valuable candidate for combination therapy.
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of a test compound on cancer cell lines.
Objective: To determine the IC50 value of a test compound in both drug-sensitive and drug-resistant cancer cell lines.
Materials:
-
K562 and K562-IM cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (e.g., compound 5 )
-
Imatinib (for comparison and combination studies)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle-only control. For combination studies, add a fixed concentration of imatinib with serial dilutions of the test compound.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration. Calculate the IC50 value using non-linear regression analysis.
Caption: BCR-ABL1 Inhibition by Compound 5.
Section 3: Fms-like Tyrosine Kinase 3 (FLT3) Inhibition in Acute Myeloid Leukemia (AML)
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells. Activating mutations in FLT3 are found in approximately 30% of patients with acute myeloid leukemia (AML), making it an attractive therapeutic target.[5]
Lead Compound: 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives
By modifying the structure of a known potent FLT3 inhibitor, a series of novel 1H-pyrazole-3-carboxamide derivatives were designed.[5] Compound 8t from this series exhibited potent inhibitory activity against both wild-type FLT3 and various FLT3 mutants, as well as CDK2 and CDK4.[5]
Kinase Inhibitory Profile of Compound 8t
| Kinase | IC50 (nM)[5] |
| FLT3 | 0.089 |
| FLT3-ITD | < 5 |
| FLT3-D835Y | < 5 |
| CDK2/cyclin A | 0.719 |
| CDK4/cyclin D1 | 0.770 |
The data demonstrates that compound 8t is a highly potent, dual FLT3/CDK inhibitor.
Cellular Effects in AML Cells
In the MV4-11 AML cell line, which harbors an FLT3-ITD mutation, compound 8t demonstrated a potent anti-proliferative effect with an IC50 of 1.22 nM.[5] Further investigation using flow cytometry with Annexin V staining confirmed that compound 8t induces a dose-dependent increase in apoptosis.[5]
Experimental Protocol: Annexin V/PI Apoptosis Assay
This protocol is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.
Objective: To quantify the induction of apoptosis by a test compound in a cancer cell line.
Materials:
-
MV4-11 AML cell line
-
Test compound (e.g., compound 8t )
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 2 x 10^5 cells per well in a 6-well plate and treat with varying concentrations of the test compound for 24 hours.[5]
-
Cell Harvesting: Collect the cells by centrifugation.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the dose-dependent effect of the compound on apoptosis induction.
Caption: FLT3 Inhibition and Apoptosis Induction by Compound 8t.
Conclusion
The 4-(pyrimidin-4-yl)-1H-pyrazol-5-amine scaffold is a highly adaptable and potent core structure for the development of targeted kinase inhibitors. The case studies presented here for CDK2, BCR-ABL1, and FLT3 demonstrate the broad applicability of this scaffold in cancer therapy. The provided experimental protocols offer a robust framework for researchers to validate the targets of novel compounds based on this privileged structure. Future research will likely see the continued evolution of this scaffold to target a wider array of kinases and to address the ongoing challenge of drug resistance.
References
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]
-
Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PMC. [Link]
-
4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments. ResearchGate. [Link]
-
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PMC. [Link]
-
Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed. [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]
-
Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. [Link]
-
Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed. [Link]
-
Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. PMC - NIH. [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
-
Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine Analogs in Kinase Inhibition: A Guide for Drug Discovery Professionals
The relentless pursuit of novel therapeutic agents has driven medicinal chemists to explore diverse chemical scaffolds. Among these, the pyrazolopyrimidine core has emerged as a privileged structure, forming the foundation of numerous kinase inhibitors.[1][2] This guide delves into the potential efficacy of compounds structurally related to "4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine," a chemical entity that, while not extensively characterized itself, belongs to a class of molecules with significant therapeutic promise, particularly in oncology and inflammatory diseases.[3][4] This document will synthesize findings from various studies on analogous compounds to project a comparative efficacy profile, detail relevant signaling pathways, and provide robust experimental protocols for evaluation.
The Pyrazolopyrimidine Scaffold: A Versatile Kinase Inhibitor
The pyrazolopyrimidine scaffold is a bioisostere of adenine, the core component of adenosine triphosphate (ATP). This structural mimicry allows pyrazolopyrimidine derivatives to competitively bind to the ATP-binding pocket of a wide array of protein kinases, thereby inhibiting their enzymatic activity.[5] Dysregulation of kinase signaling is a hallmark of many diseases, most notably cancer, where it can drive uncontrolled cell proliferation and survival.[6] Consequently, molecules built upon this scaffold have been investigated as inhibitors of various kinase families, including:
-
Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, CDKs are attractive targets for cancer therapy.[5] Analogs of the topic compound have demonstrated potent, single-digit nanomolar inhibition of CDK2, leading to cell cycle arrest and apoptosis in cancer cell lines.[7]
-
Janus Kinases (JAKs): These non-receptor tyrosine kinases are crucial mediators of cytokine signaling. Their inhibition is a validated strategy for treating inflammatory and autoimmune disorders, as well as certain myeloproliferative neoplasms.[8][9] Several pyrazolopyrimidine-based JAK inhibitors have been developed, with some achieving clinical approval.[9]
-
Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, BTK is a validated target in B-cell malignancies.[10][11] The pyrazolo[3,4-d]pyrimidine scaffold is central to the structure of the highly successful BTK inhibitor, Ibrutinib.[10]
-
Epidermal Growth Factor Receptor (EGFR): Overexpression and mutation of this receptor tyrosine kinase are common in various epithelial cancers.[12] Pyrazolopyrimidine derivatives have been designed as potent EGFR inhibitors.[13]
Given the established precedent, it is highly probable that "4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine" and its derivatives would exhibit inhibitory activity against one or more protein kinases, making it a valuable starting point for a drug discovery program.
Comparative Efficacy of Pyrazolopyrimidine Analogs Against Known Drugs
To contextualize the potential of this chemical series, it is instructive to compare the performance of reported pyrazolopyrimidine analogs with established drugs targeting the same kinases.
The development of selective CDK2 inhibitors is of great interest for treating cancers and overcoming resistance to CDK4/6 inhibitors.[7] A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, which are structurally related to our topic compound, have shown potent CDK2 inhibitory activity.[7]
| Compound/Drug | Target | Ki (µM) | Antiproliferative Activity (GI50, µM) | Reference |
| Compound 15 (analog) | CDK2 | 0.005 | 0.127–0.560 (across 13 cancer cell lines) | [7] |
| Roscovitine | CDK2 | ~0.04 | Varies by cell line | [5] |
Compound 15 demonstrates significantly greater potency against CDK2 than Roscovitine, a well-known purine-based CDK inhibitor. This highlights the potential for the pyrazolopyrimidine scaffold to yield highly effective CDK inhibitors. Mechanistically, inhibition of CDK2 by these analogs leads to reduced phosphorylation of the Retinoblastoma (Rb) protein, a key substrate of CDK2, resulting in S and G2/M phase cell cycle arrest and apoptosis.[7]
Somatic mutations in JAK2 are a driving force in myeloproliferative neoplasms, making it a prime therapeutic target.[8] High-throughput screening has identified the pyrazolo[1,5-a]pyrimidine scaffold as a potent inhibitor of JAK2.[14]
| Compound/Drug | Target | IC50 (nM) | Selectivity Profile | Reference |
| Compound 7j (analog) | JAK2 | 1.1 | Selective over other JAK family kinases | [14] |
| Ruxolitinib | JAK1/2 | ~3 | Potent inhibitor of both JAK1 and JAK2 | [9] |
| Fedratinib | JAK2 | ~3 | More selective for JAK2 over other JAKs | [9] |
Compound 7j, a pyrazolo[1,5-a]pyrimidine derivative, exhibits potent and selective inhibition of JAK2, comparable to the approved drugs Ruxolitinib and Fedratinib.[9][14] This underscores the viability of this scaffold in developing targeted therapies for JAK-driven diseases.
Key Signaling Pathways
Understanding the signaling pathways in which these kinases operate is crucial for appreciating the therapeutic rationale.
Caption: CDK2/Cyclin E signaling in cell cycle entry.
Caption: The canonical JAK/STAT signaling pathway.
Experimental Protocols for Efficacy Evaluation
To rigorously assess the efficacy of novel "4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine" derivatives, a tiered approach of in vitro and in vivo assays is recommended.
Objective: To determine the direct inhibitory effect of the compound on the target kinase activity.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a purified kinase enzyme. The amount of phosphorylation is typically quantified using methods like fluorescence resonance energy transfer (FRET), luminescence, or radioactivity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Dilute the compound to various concentrations in assay buffer.
-
Prepare a solution of the purified recombinant kinase (e.g., CDK2/Cyclin E or JAK2) in assay buffer.
-
Prepare a solution of the kinase-specific substrate (e.g., a peptide substrate) and ATP in assay buffer.
-
-
Assay Procedure:
-
Add a small volume of the diluted test compound or vehicle (DMSO) to the wells of a microplate.
-
Add the kinase solution to each well and incubate for a pre-determined time (e.g., 15 minutes) to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Detect the signal corresponding to substrate phosphorylation according to the specific assay kit instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of compound that inhibits 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve.
-
Objective: To assess the antiproliferative effect of the compound on cancer cell lines.
Principle: This assay measures the number of viable cells after treatment with the test compound. Common methods include the use of metabolic indicators like MTT or resazurin, or direct cell counting.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., K562 for CML, MCF-7 for breast cancer) in appropriate growth medium.[15]
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Viability Assessment (MTT Assay Example):
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated cells.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the GI50 or IC50 value (the concentration that causes 50% growth inhibition or cell death).
-
Caption: A typical workflow for preclinical drug discovery.
Conclusion and Future Directions
The "4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine" scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the extensive research into structurally similar compounds, it is reasonable to hypothesize that derivatives of this molecule could exhibit potent and selective inhibitory activity against clinically relevant kinases such as CDKs and JAKs. The comparative efficacy data presented herein suggests that the pyrazolopyrimidine core can yield compounds with superior or comparable potency to existing drugs.
Future work should focus on the synthesis of a focused library of derivatives with substitutions at various positions of the pyrazole and pyrimidine rings to establish a clear structure-activity relationship (SAR). Rigorous evaluation of these compounds using the described experimental protocols will be essential to identify lead candidates for further preclinical development. The ultimate goal is to develop a novel therapeutic agent with improved efficacy and a favorable safety profile for the treatment of cancer or inflammatory diseases.
References
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. Available from: [Link]
-
4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments. ResearchGate. Available from: [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PMC. Available from: [Link]
-
Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PMC. Available from: [Link]
-
Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed. Available from: [Link]
-
(PDF) Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. ResearchGate. Available from: [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. Available from: [Link]
- Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. Google Patents.
-
Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors. PubMed. Available from: [Link]
- Pyrazolo[1,5-A]PYRAZIN-4-YL derivatives. Google Patents.
-
Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
- Substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivatives and uses thereof. Google Patents.
-
Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers. Available from: [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. Available from: [Link]
-
Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry. Available from: [Link]
-
Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. Available from: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available from: [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Available from: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Available from: [Link]
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. Available from: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. SciSpace. Available from: [Link]
-
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available from: [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]
Sources
- 1. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3) [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. AU2017341324A1 - Substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivatives and uses thereof - Google Patents [patents.google.com]
- 5. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 11. scispace.com [scispace.com]
- 12. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
"4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine" vs similar compounds in clinical trials
An In-Depth Technical Guide to Pyrazolopyrimidine Derivatives in Clinical Development: A Comparative Analysis for Researchers and Drug Development Professionals
Introduction
The pyrazolopyrimidine scaffold is a privileged heterocyclic nucleus in medicinal chemistry and drug discovery, forming the core of numerous compounds with a wide array of biological activities.[1] These derivatives have been extensively investigated as kinase inhibitors, demonstrating therapeutic potential in oncology, inflammation, and other disease areas.[1][2] While the specific compound "4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine" is not prominently featured in clinical trial literature, its core structure is representative of a class of molecules that have shown significant promise. This guide provides a comparative analysis of clinically relevant pyrazolopyrimidine derivatives, focusing on their mechanisms of action, preclinical and clinical data, and the experimental methodologies used to characterize them.
The potency and selectivity of pyrazolopyrimidine derivatives are highly dependent on the substituent groups attached to the core scaffold, which allows for fine-tuning of their activity against specific kinase targets.[1] This has led to the development of inhibitors for a variety of kinases, including mTOR, Janus kinases (JAKs), SRC-family kinases (SFKs), and Tropomyosin receptor kinases (Trks).[2][3][4][5]
Comparative Analysis of Pyrazolopyrimidine Derivatives by Kinase Target
mTOR Inhibitors
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[6] Dysregulation of the mTOR signaling pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[7][8] Pyrazolopyrimidine derivatives have emerged as potent ATP-competitive inhibitors of mTOR, offering the potential for enhanced anticancer efficacy by inhibiting both mTORC1 and mTORC2 complexes.[5][7]
Featured Compound: Sapanisertib (INK128/MLN0128)
Sapanisertib is a pyrazolo[3,4-d]pyrimidine derivative that acts as a potent and selective dual mTORC1/mTORC2 inhibitor.[5] By targeting the ATP-binding site of mTOR, it overcomes the limitations of earlier allosteric inhibitors like rapamycin, which only target mTORC1.[5]
Mechanism of Action:
Sapanisertib competitively inhibits the kinase activity of both mTORC1 and mTORC2. This dual inhibition leads to a more comprehensive blockade of downstream signaling pathways involved in cell growth, proliferation, and survival.
Caption: Sapanisertib inhibits both mTORC1 and mTORC2, blocking downstream signaling.
Preclinical and Clinical Data Summary:
| Compound | Target | Key Preclinical Findings | Clinical Trial Phase | Reference |
| Sapanisertib (INK128) | mTORC1/2 | Potent inhibition of mTORC1/2 signaling and tumor growth in various cancer models. | Phase II | [5] |
| WYE-125132 | mTOR | Enhanced mTOR selectivity over PI3K and potent efficacy in human tumor xenograft models. | Preclinical | [7] |
| Pyrazolopyrimidine derivatives | mTOR/HDAC | Dual inhibition of mTOR and HDAC, showing enhanced anti-proliferative activity. | Preclinical | [3] |
Janus Kinase (JAK) Inhibitors
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling.[4][9] The discovery of somatic mutations in JAK2 in patients with myeloproliferative neoplasms has spurred the development of selective JAK2 inhibitors.[4][9][10] Pyrazolopyrimidine-based compounds have been identified as potent inhibitors of JAK kinases.[4][9]
Featured Compound Class: Pyrazolo[1,5-a]pyrimidine JAK2 Inhibitors
Researchers have developed pyrazolo[1,5-a]pyrimidine derivatives that demonstrate high potency and selectivity for JAK2.[4] These compounds are designed to fit into the ATP-binding pocket of the JAK2 kinase domain.
Mechanism of Action:
These inhibitors act as ATP-competitive inhibitors of JAK2, preventing the phosphorylation and activation of downstream STAT proteins. This blockade of the JAK/STAT pathway reduces the proliferation of cells that are dependent on this signaling cascade.
Caption: Pyrazolopyrimidine JAK inhibitors block STAT phosphorylation and gene transcription.
Preclinical and Clinical Data Summary:
| Compound Class | Target | Key Preclinical Findings | Clinical Trial Status | Reference |
| Pyrazolo[1,5-a]pyrimidines | JAK2 | Potent and selective inhibition of JAK2, with good in vivo pharmacokinetic properties. | Preclinical | [4][9] |
| Pyrazolopyrimidine Derivatives | JAK3 | Designed as potential inhibitors for autoimmune diseases like rheumatoid arthritis. | In silico design | [11] |
SRC-Family Kinase (SFK) Inhibitors
SRC-family kinases are non-receptor tyrosine kinases that are involved in a multitude of cellular processes, including proliferation, differentiation, and survival.[12] Overexpression and activation of SFKs have been implicated in various cancers.[13] Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent SFK inhibitors.[5]
Featured Compound Class: Pyrazolo[3,4-d]pyrimidine SFK Inhibitors
This class of compounds has been shown to inhibit SFKs, leading to cell cycle arrest and reduced tumor growth in preclinical models.[14]
Mechanism of Action:
These compounds competitively inhibit the kinase activity of SFKs, thereby blocking downstream signaling pathways that promote cell proliferation and survival. Inhibition of SFKs can lead to cell cycle arrest, often at the G2/M phase, and the induction of apoptosis.[14]
Caption: Pyrazolopyrimidine SRC inhibitors block downstream signaling for proliferation.
Preclinical and Clinical Data Summary:
| Compound Class | Target | Key Preclinical Findings | Clinical Trial Status | Reference |
| Pyrazolo[3,4-d]pyrimidines | SRC | Inhibition of medulloblastoma cell growth, induction of G2/M phase arrest, and apoptosis. | Preclinical | [14] |
| Pyrazolopyrimidine Analogues | SRC | Potent antiproliferative properties against breast cancer cells with high selectivity over ABL kinase. | Preclinical | [12] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Example for mTOR)
This protocol provides a general framework for assessing the in vitro inhibitory activity of a pyrazolopyrimidine compound against a target kinase.
Objective: To determine the IC50 value of a test compound against the mTOR kinase.
Materials:
-
Recombinant human mTOR protein
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., a peptide substrate for mTOR)
-
Test compound (e.g., a pyrazolopyrimidine derivative)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add 5 µL of the diluted compound to the wells of a 384-well plate. Include wells with DMSO only as a negative control.
-
Add 10 µL of a solution containing the mTOR enzyme and the peptide substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
Cell Proliferation Assay (Example for an Anticancer Compound)
This protocol outlines a method to assess the effect of a pyrazolopyrimidine compound on the proliferation of cancer cells.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in a cancer cell line.
Materials:
-
Cancer cell line (e.g., HCT-116, MCF-7)
-
Cell culture medium and supplements
-
Test compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare a serial dilution of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include wells with medium and DMSO as a control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent growth inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent growth inhibition against the logarithm of the compound concentration and determine the GI50 value.
Conclusion
Pyrazolopyrimidine derivatives represent a versatile and highly promising scaffold for the development of targeted therapies, particularly in the field of oncology. While "4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine" itself may be in the early stages of investigation, the extensive research and clinical development of structurally related compounds targeting key kinases such as mTOR, JAK, and SRC underscore the therapeutic potential of this chemical class. The ability to modify the pyrazolopyrimidine core allows for the generation of compounds with high potency and selectivity, which is crucial for maximizing efficacy and minimizing off-target effects. Further investigation into novel derivatives, guided by the insights gained from compounds already in clinical trials, will likely lead to the development of new and improved treatments for a range of diseases.
References
-
Discovery of novel pyrazolopyrimidine derivatives as potent mTOR/HDAC bi-functional inhibitors via pharmacophore-merging strategy. PubMed. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. PubMed. [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]
-
Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]
-
Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed. [Link]
-
New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. PubMed Central. [Link]
-
New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics. PubMed. [Link]
-
Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PMC. [Link]
-
Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors. PubMed. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
-
Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Abstract B145: Highly selective pyrazolopyrimidine mTOR inhibitors with profound in vivo antitumor activity. Molecular Cancer Therapeutics. [Link]
-
Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers. [Link]
-
Novel pyrazolopyrimidine derivatives targeting COXs and iNOS enzymes; design, synthesis and biological evaluation as potential anti-inflammatory agents. PubMed. [Link]
-
Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. [Link]
-
Overview of Research into mTOR Inhibitors. PMC. [Link]
-
Novel pyrazolopyrimidines are ATP-competitive inhibitors of mTOR. ResearchGate. [Link]
-
Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. ResearchGate. [Link]
-
Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [Link]
-
153 Novel pyrazolopyrimidine derivatives as potent mTOR kinase inhibitors with anticancer activities. ElectronicsAndBooks. [Link]
Sources
- 1. Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 3. Discovery of novel pyrazolopyrimidine derivatives as potent mTOR/HDAC bi-functional inhibitors via pharmacophore-merging strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 6. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3) [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 14. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine
Part 1: Executive Safety Directive
Status: HAZARDOUS SUBSTANCE Immediate Action: Do not dispose of via municipal waste or sanitary sewer systems. This compound is a nitrogen-rich heterocyclic amine used as a scaffold in kinase inhibitor development (e.g., Pazopanib analogs). Its disposal requires strict adherence to High-Temperature Incineration protocols to prevent environmental bioaccumulation and groundwater contamination.
Core Safety Matrix
| Parameter | Specification | Operational Implication |
|---|---|---|
| Hazard Class | Irritant / Potentially Toxic | Handle with NBR gloves (0.11mm min).[1] |
| Waste Stream | Non-Halogenated Organic | DO NOT mix with oxidizers (Nitric/Perchloric acid).[1] |
| Disposal Method | Thermal Oxidation (Incineration) | Chemical deactivation in-lab is not recommended .[1] |
| RCRA Status | Characteristic Waste (Non-listed) | Treat as hazardous chemical waste (D001/Toxic).[1] |
Part 2: Technical Hazard Analysis (The "Why")
As researchers, we must understand the causality behind our safety protocols. 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine is not merely "chemical waste"; it is a bioactive intermediate.[1]
-
Chemical Stability & Persistence: The pyrazole-pyrimidine linkage is thermodynamically stable. Standard laboratory neutralization methods (acid/base hydrolysis) are often ineffective at fully degrading the aromatic rings, leaving bioactive residues. Therefore, chemical deactivation is discouraged in favor of thermal destruction.
-
Nitrogen Content & Incineration: This molecule has a high nitrogen-to-carbon ratio (5 nitrogens). When incinerated at low temperatures, it can generate significant Nitrogen Oxides (NOx). Consequently, it must be sent to a facility equipped with secondary combustion chambers and scrubbers .
-
Incompatibility: As an aminopyrazole, the exocyclic amine group is nucleophilic. Mixing this waste stream with strong acylating agents or oxidizers in a waste container can lead to exothermic runaway reactions. Always segregate from oxidizing waste streams.
Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance / Expired Reagent)
Use this for: Expired vials, spilled solids, or excess dry reagent.[1]
-
Containment: Keep the substance in its original glass vial if possible. If the vial is broken, transfer to a High-Density Polyethylene (HDPE) wide-mouth jar.
-
Labeling: Apply a hazardous waste label. Explicitly write:
-
Secondary Containment: Place the labeled container into a clear, sealable plastic bag (4-mil thickness).
-
Lab Pack: Place the bagged item into the laboratory's "Solid Organic Waste" drum (Lab Pack).
-
Critical Check: Ensure no oxidizers are present in the same drum.
-
Protocol B: Liquid Waste (Reaction Mixtures / Mother Liquor)
Use this for: HPLC effluent, reaction filtrates, or dissolved material.[1]
-
Solvent Assessment: Determine the primary solvent.
-
Scenario 1 (Halogenated): If dissolved in DCM, Chloroform, or Chlorobenzene.
-
Scenario 2 (Non-Halogenated): If dissolved in DMSO, Methanol, Ethanol, or DMF.
-
-
Segregation:
-
Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).
-
Author's Note: Although the compound itself is non-halogenated, the solvent dictates the waste stream. If in doubt, default to the Halogenated stream as it undergoes more rigorous treatment, though it is more expensive.
-
-
Concentration Limit: If the concentration exceeds 10% w/v, do not mix with general solvent waste. Package separately as a "High Concentration Solution" to prevent potential precipitation or reactivity in the main carboy.
Protocol C: Contaminated Consumables
Use this for: Gloves, weigh boats, paper towels, and syringe filters.[1]
-
Dryness Check: Ensure items are free of free-flowing liquid.
-
Double Bagging: Place items in a clear hazardous waste bag. Twist and tape the neck. Place this bag inside a second bag.
-
Disposal: Discard into the "Dry Solid Hazardous Waste" bin (often a white or yellow barrel). Do not use the biohazard (red bag) bin unless the material is also infectious.
Part 4: Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision matrix for disposing of 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine.
Figure 1: Operational decision tree for the segregation of aminopyrazole waste streams. Blue nodes indicate decision points; Grey nodes indicate final disposal destinations.
Part 5: Emergency Spillage Procedures
In the event of a powder spill outside a containment hood:
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and an N95 or P100 particulate respirator (dust inhalation is the primary acute risk).
-
Dry Containment: Do not wet the powder initially (this spreads contamination). Cover the spill with a damp paper towel only to prevent dust lofting, then scoop into a wide-mouth jar.
-
Surface Decontamination:
-
Wash the surface with a 10% soap/water solution.
-
Self-Validating Step: Use a UV lamp (254 nm or 365 nm). Many pyrazole derivatives fluoresce or appear as dark spots under UV. Clean until no absorption/fluorescence is visible.
-
-
Disposal: All cleanup materials go into the Solid Hazardous Waste stream (Protocol C).
Part 6: References
-
PubChem. (n.d.). Compound Summary: 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine.[1] National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
